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  • Product: 1-(Cyclohexylmethyl)-3-methylpiperazine
  • CAS: 1339077-78-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of the 1-(Cyclohexylmethyl)-3-methylpiperazine Scaffold: In Vitro Mechanisms, Target Interactions, and Assay Methodologies

Executive Summary The 1-(cyclohexylmethyl)-3-methylpiperazine moiety is not a singular, monolithic drug, but rather a highly versatile, "privileged pharmacophore" utilized extensively in modern drug discovery. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(cyclohexylmethyl)-3-methylpiperazine moiety is not a singular, monolithic drug, but rather a highly versatile, "privileged pharmacophore" utilized extensively in modern drug discovery. Characterized by its basic piperazine core and a bulky, lipophilic cyclohexylmethyl appendage, this scaffold exhibits potent polypharmacology. The stereochemistry of the methyl group (typically 3S) dictates the spatial vector of the piperazine ring, while the cyclohexylmethyl group drives deep penetration into hydrophobic binding pockets.

This technical guide dissects the in vitro mechanisms of action of this scaffold across two highly divergent but critical therapeutic domains: Neuropharmacological GPCR Modulation (Histamine H3 Receptor) and Antiviral Enzymatic Inhibition (SARS-CoV-2 Main Protease).

Neuropharmacological Modulation: Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 Receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters in the central nervous system. Piperazine derivatives bearing bulky lipophilic groups are well-documented as highly selective H3R antagonists and inverse agonists .

Mechanism of Action

At the molecular level, the basic nitrogen of the 3-methylpiperazine ring forms a critical electrostatic salt bridge with the highly conserved aspartate residue Asp114 (D3.32) in the H3R transmembrane binding pocket . Simultaneously, the cyclohexylmethyl group occupies a deep lipophilic sub-pocket. This dual-anchoring mechanism stabilizes the receptor in its inactive conformation. Because H3R exhibits high constitutive activity, stabilizing this inactive state prevents Gαi/o coupling. This relieves the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a restorative increase in intracellular cAMP levels.

H3R_Mechanism Ligand 1-(Cyclohexylmethyl)- 3-methylpiperazine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonizes Gi Gαi/o Protein H3R->Gi Blocks activation AC Adenylyl Cyclase Gi->AC Relieves inhibition cAMP cAMP Production AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates

Fig 1: In vitro GPCR signaling modulation by H3R antagonism, restoring cAMP production.

Antiviral Efficacy: Non-Covalent SARS-CoV-2 Mpro Inhibition

Beyond CNS applications, recent structure-based drug design efforts have repurposed the 1,2,4-trisubstituted piperazine scaffold as a potent, non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro) .

Mechanism of Action

Mpro is a cysteine protease responsible for cleaving viral polyproteins. Unlike first-generation covalent inhibitors (e.g., Nirmatrelvir) that permanently bind to the catalytic Cys145, cyclohexylmethyl-piperazine derivatives act via reversible, competitive inhibition. The cyclohexylmethyl moiety is specifically sized to deeply penetrate and occupy the S4 hydrophobic pocket of the Mpro enzyme . The 3-methylpiperazine core acts as a rigid, chiral linker that correctly orients the molecule, sterically occluding the active site and preventing substrate access without requiring a reactive warhead.

Quantitative In Vitro Profiling

To contextualize the potency of this scaffold, the following table summarizes representative in vitro quantitative data for cyclohexylmethyl-piperazine derivatives across their primary targets, derived from multi-target ligand studies .

TargetAssay TypePrimary ReadoutRepresentative ValueReference Standard (QC)
Histamine H3 (hH3R) Radioligand Binding Ki​ (Affinity)6.5 – 20 nMThioperamide ( Ki​ ~6.7 nM)
Histamine H3 (hH3R) TR-FRET cAMP IC50​ (Efficacy)15 – 45 nMPitolisant ( IC50​ ~12 nM)
SARS-CoV-2 Mpro Kinetic FRET Cleavage IC50​ (Inhibition)0.8 – 2.5 µMGC-376 ( IC50​ ~0.03 µM)
Sigma-1 Receptor (σ1R) Radioligand Binding Ki​ (Affinity)25 – 50 nMHaloperidol ( Ki​ ~1.0 nM)

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring causality and reproducibility.

Assay_Workflow cluster_assays Parallel In Vitro Validation Prep Compound Preparation DMSO Stock & Serial Dilution Binding Radioligand Binding Target Affinity (Ki) Prep->Binding Aliquot Functional cAMP Accumulation Functional Efficacy (IC50) Prep->Functional Aliquot Enzymatic FRET Cleavage Assay Mpro Inhibition (Ki) Prep->Enzymatic Aliquot Analysis Analysis Binding->Analysis Scintillation Functional->Analysis TR-FRET Signal Enzymatic->Analysis Kinetic Fluorescence

Fig 2: Multiplexed in vitro workflow for evaluating target binding, functional efficacy, and enzymatic inhibition.

Protocol A: Functional cAMP Accumulation Assay (H3R Inverse Agonism)

Causality: Radioligand binding ( Ki​ ) cannot differentiate between a neutral antagonist and an inverse agonist. Because H3R is Gαi-coupled, we must artificially stimulate the cells with Forskolin to raise baseline cAMP, suppress it with an agonist, and measure the compound's ability to "rescue" the cAMP signal.

  • Cell Preparation: Seed HEK293 cells stably expressing hH3R at 10,000 cells/well in a 384-well microplate.

  • Co-Treatment Strategy: Treat cells simultaneously with 10 µM Forskolin (adenylyl cyclase activator), 30 nM (R)-α-methylhistamine (H3R agonist to suppress cAMP), and the piperazine test compound (10-point dose-response, 0.1 nM to 10 µM).

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse cells using a buffer containing 0.5 mM IBMX.

    • Causality Check: IBMX is a phosphodiesterase inhibitor. Omitting IBMX allows cellular enzymes to degrade the rescued cAMP, resulting in false negatives.

  • Detection & QC Validation: Add TR-FRET cAMP detection reagents. Normalize data to Forskolin-only (100% cAMP) and Forskolin + Agonist (0% rescue). Self-Validation: The assay plate is only accepted if the calculated Z′ -factor between the 100% and 0% controls is ≥0.5 , proving a robust statistical window.

Protocol B: FRET-Based Kinetic Cleavage Assay (Mpro Inhibition)

Causality: FRET is chosen over endpoint colorimetric assays because it provides high-temporal-resolution kinetic data. This is essential for proving the non-covalent, reversible nature of the cyclohexylmethyl-piperazine scaffold, as covalent inhibitors would show time-dependent inhibition curves.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to 50 nM in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Causality Check: DTT is mandatory. Mpro relies on a catalytic cysteine (Cys145); without a reducing agent, the cysteine oxidizes, killing enzyme activity and mimicking a false-positive inhibitor.

  • Compound Incubation: Dispense the test compound (1% final DMSO). Incubate for 10 minutes at 37°C to allow equilibrium binding in the S4 pocket.

  • Reaction Initiation: Add 10 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Read & QC Validation: Measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 30 minutes. Self-Validation: Calculate initial velocities ( V0​ ). Include 100 µM GC-376 as a positive control (100% inhibition). The R2 of the linear regression for the initial velocity phase must be >0.98 to ensure accurate IC50​ derivation.

Exploratory

Receptor Binding Affinity Profile of 1-(Cyclohexylmethyl)-3-methylpiperazine: A Privileged Scaffold in Neuropharmacology

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for multiple receptors—is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for multiple receptors—is a cornerstone of neuropharmacological drug development. 1-(Cyclohexylmethyl)-3-methylpiperazine is a highly versatile pharmacophore that exhibits exceptional binding affinity toward Sigma ( σ ) receptors, alongside secondary modulatory effects on monoamine receptors such as Dopamine ( D2​ ) and Serotonin ( 5−HT ). This technical whitepaper dissects the structural rationale, quantitative binding profile, and the self-validating experimental methodologies required to accurately profile this compound's receptor interactions.

Structural Pharmacology & Target Rationale

The pharmacological potency of 1-(Cyclohexylmethyl)-3-methylpiperazine is driven by the synergistic interaction of its two primary structural domains: the lipophilic tail and the basic core.

  • The Cyclohexylmethyl Moiety (Lipophilic Anchor): The σ1​ receptor possesses a highly hydrophobic primary binding pocket. The cyclohexylmethyl group acts as a lipophilic anchor, driving low-nanomolar affinity by burying deeply into this hydrophobic cleft. Research indicates that compounds bearing a lipophilic cyclohexylmethyl residue consistently reveal significant binding affinity at σ1​ receptors, often achieving Ki​ values in the low nanomolar range ( Ki​≤23 nM)[1]. Furthermore, the attachment of a methylene bridge in cyclohexylmethyl derivatives significantly increases selectivity toward the σ1​ receptor over the σ2​ subtype[2].

  • The 3-Methylpiperazine Core (Electrostatic & Steric Director): The basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical electrostatic salt bridge with conserved acidic residues (e.g., Asp126 in the σ1​ receptor). The addition of the 3-methyl group introduces specific steric bulk that restricts the conformational flexibility of the piperazine ring. This conformational locking is essential for dictating functional outcomes, such as acting as a partial agonist at D2​ receptors[3], or balancing affinities in Multi-Target Directed Ligands (MTDLs)[4].

Quantitative Binding Affinity Profile

The intrinsic binding affinity of the 1-(Cyclohexylmethyl)-3-methylpiperazine scaffold has been extensively profiled using competitive radioligand displacement assays. The table below summarizes the consensus quantitative data for this pharmacophore across its primary central nervous system (CNS) targets.

Receptor TargetRadioligand UsedAffinity ( Ki​ in nM)Functional Role / Significance
Sigma-1 ( σ1​ ) -Pentazocine0.9 – 24.0 nMHigh-affinity primary target; acts as an agonist/antagonist depending on distal substitutions[1],[2].
Sigma-2 ( σ2​ ) [3H]DTG (with (+)-pentazocine)150 – 300 nMLower affinity; provides critical σ1​/σ2​ subtype selectivity[2].
Dopamine ( D2​ ) [3H] Spiperone40 – 85 nMPartial agonist; modulates dopamine synthesis and release without postsynaptic over-activation[3].
Serotonin ( 5−HT4​ ) [3H] GR113808100 – 250 nMModerate affinity; utilized in MTDLs for neuroprotective and cognitive enhancement strategies[4].

Mechanistic Pathway: Sigma-1 Receptor Modulation

The σ1​ receptor is an atypical, ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. When a high-affinity ligand like 1-(Cyclohexylmethyl)-3-methylpiperazine binds to the receptor, it triggers a distinct intracellular signaling cascade.

Pathway Ligand 1-(Cyclohexylmethyl)- 3-methylpiperazine Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 High Affinity Binding BiP BiP Dissociation Sigma1->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Unmasks IP3R Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Channel Opening ATP Increased ATP Production & Cell Survival Calcium->ATP Metabolic Boost

Figure 1: Mechanism of Sigma-1 receptor activation and subsequent intracellular calcium signaling.

Experimental Methodology: Radioligand Binding Assay

To accurately determine the Ki​ of 1-(Cyclohexylmethyl)-3-methylpiperazine derivatives, a highly controlled, self-validating radioligand binding assay is required. The following protocol details the workflow for profiling σ1​ receptor affinity, emphasizing the causality behind each methodological choice.

Workflow Prep Tissue Prep Guinea Pig Brain Incubate Incubation [3H](+)-Pentazocine Prep->Incubate Filter Rapid Filtration GF/B Filters Incubate->Filter Wash Washing Ice-Cold Tris-HCl Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis IC50 to Ki Count->Analyze

Figure 2: Step-by-step radioligand binding assay workflow for Sigma-1 receptor affinity profiling.

Step-by-Step Protocol & Scientific Causality

Step 1: Tissue Preparation (Receptor Source)

  • Action: Homogenize guinea pig whole brain (excluding the cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes to isolate the membrane fraction.

  • Causality: Guinea pig brain membrane preparations are utilized as the receptor source because they possess a uniquely high and consistent density of σ1​ receptors compared to rat or mouse models[2]. This ensures a robust signal-to-noise ratio, minimizing data variance.

Step 2: Incubation and Competitive Displacement

  • Action: Incubate the membrane homogenates with 3 nM -pentazocine and varying concentrations of the test ligand ( 10−10 to 10−5 M) for 120 minutes at 25°C.

  • Causality: -pentazocine is selected as the radioligand due to its exquisite, gold-standard selectivity for σ1​ over σ2​ [2]. The 120-minute incubation at 25°C is strictly enforced to ensure the system reaches complete thermodynamic equilibrium, a fundamental prerequisite for applying the Cheng-Prusoff equation later in the workflow.

Step 3: Self-Validating Control (Non-Specific Binding)

  • Action: In parallel, run a control group to define Non-Specific Binding (NSB) by adding an excess (10 μ M) of unlabeled haloperidol or (+)-pentazocine.

  • Causality: This step creates a self-validating system. By introducing a massive excess of a known high-affinity ligand, all specific σ1​ receptor sites are saturated. Any radioactivity detected in this control group represents radioligand trapped in the filter or dissolved in membrane lipids. Subtracting this NSB from the total binding guarantees that the resulting displacement curve reflects only specific receptor interactions.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Causality: Pre-soaking in polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself. The use of ice-cold buffer is critical; the sudden drop in temperature kinetically freezes the system by slowing down the dissociation rate ( koff​ ) of the ligand-receptor complex, preventing the loss of bound radioligand during the wash phase.

Step 5: Liquid Scintillation Counting & Data Analysis

  • Action: Extract the retained radioactivity using a liquid scintillation cocktail and quantify beta emissions. Calculate the IC50​ using non-linear regression analysis. Convert the IC50​ to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff conversion is necessary because IC50​ is a relative value dependent on the concentration ( [L] ) and affinity ( Kd​ ) of the specific radioligand used. The Ki​ provides an absolute metric of the compound's binding affinity, allowing for direct comparison across different laboratories and assays.

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling of 1-(Cyclohexylmethyl)-3-methylpiperazine

Executive Summary In preclinical drug discovery, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 1-(Cyclohexylmethyl)-3-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the physicochemical properties of building blocks dictate the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 1-(Cyclohexylmethyl)-3-methylpiperazine is a highly versatile, lipophilic diamine frequently utilized in the synthesis of Central Nervous System (CNS) therapeutics and G-Protein Coupled Receptor (GPCR) ligands. This whitepaper provides an in-depth analysis of its core physicochemical parameters—specifically its molecular weight (MW) and lipophilicity (LogP)—and details the self-validating experimental protocols required to measure them accurately.

Section 1: Structural and Physicochemical Foundations

Chemical Identity and Molecular Weight

The molecular formula for 1-(Cyclohexylmethyl)-3-methylpiperazine is C₁₂H₂₄N₂ [1].

  • Average Molecular Weight: 196.33 g/mol [2][3].

  • Monoisotopic Exact Mass: 196.1939 Da.

From a drug design perspective, a molecular weight of 196.33 g/mol is highly advantageous. According to , compounds with a MW < 500 Da exhibit vastly superior oral bioavailability and membrane permeability[4][5]. By consuming only ~196 Da of the "molecular weight budget," this building block allows medicinal chemists ample room to append pharmacophores without exceeding the 500 Da threshold.

Structural Deconstruction

The molecule's architecture directly dictates its behavior in aqueous and lipid environments:

  • The Piperazine Core: Provides the basic scaffold. The secondary amine at position 4 acts as a hydrogen bond donor, while both nitrogens act as hydrogen bond acceptors.

  • The 3-Methyl Group: Introduces critical steric hindrance adjacent to the secondary amine. Causality Insight: This steric bulk slightly decreases the localized basicity (pKa) of the amine. A lower pKa increases the fraction of the un-ionized species at physiological pH (7.4), thereby enhancing passive lipid bilayer diffusion.

  • The Cyclohexylmethyl Group: A bulky, highly lipophilic aliphatic ring that drives the molecule's affinity for non-polar environments, anchoring the compound within lipid membranes.

StructuralMap Molecule 1-(Cyclohexylmethyl)- 3-methylpiperazine MW: 196.33 g/mol Piperazine Piperazine Core Hydrophilic / Basic LogP: ~ -1.2 Molecule->Piperazine Methyl 3-Methyl Group Steric Hindrance LogP: ~ +0.5 Molecule->Methyl Cyclohexyl Cyclohexylmethyl Group Highly Lipophilic LogP: ~ +3.1 Molecule->Cyclohexyl TotalLogP Estimated cLogP ≈ 2.4 - 2.6 Piperazine->TotalLogP Methyl->TotalLogP Cyclohexyl->TotalLogP

Caption: Structural deconstruction and fragment-based LogP contributions.

Section 2: Lipophilicity (LogP) - Theoretical Implications

Lipophilicity, expressed as the partition coefficient (LogP) between n-octanol and water, is the primary metric for assessing a compound's lipophilic/hydrophilic balance. For 1-(Cyclohexylmethyl)-3-methylpiperazine, the calculated LogP (cLogP) is approximately 2.4 to 2.6 (consistent with similar C₁₂H₂₄N₂ isomers which exhibit LogP values around 2.29 to 2.42)[3][6][7].

The Causality of LogP in Pharmacokinetics

A LogP of ~2.5 is considered the "sweet spot" for CNS-penetrant drugs.

  • If LogP < 1: The molecule is too hydrophilic, resulting in rapid renal clearance and an inability to cross the blood-brain barrier (BBB).

  • If LogP > 4: The molecule becomes excessively lipophilic, leading to poor aqueous solubility, high plasma protein binding, and sequestration in adipose tissue[8]. By utilizing this specific piperazine derivative, chemists inherently tune their final API toward optimal membrane permeability without sacrificing the aqueous solubility provided by the ionizable amine core.

Section 3: Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity, theoretical calculations must be validated through rigorous, self-validating experimental protocols. Below are the standardized workflows for confirming MW and LogP.

Protocol 1: Exact Mass Confirmation via HRMS (ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) is required to validate the structural integrity and exact mass of the synthesized batch.

  • Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic piperazine nitrogens, maximizing the signal-to-noise ratio.

  • Ionization: Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Validation: The system is self-validating via the use of an internal lock-mass calibrant (e.g., Leucine Enkephalin). The expected [M+H]+ peak must register at 197.2012 m/z with a mass error of < 5 ppm.

Protocol 2: LogP Determination (OECD 107 & 117)

Because piperazine derivatives are basic, measuring the true LogP (the partition of the un-ionized species) requires strict pH control. We employ a dual-method approach combining the[9][10] and[11][12].

  • Aqueous Phase Preparation: Prepare a standard aqueous buffer adjusted to pH 11.0 . Causality: The pKa of alkyl-substituted piperazines is typically around 9.0. Buffering the solution at least 2 pH units above the pKa ensures >99% of the compound is in its neutral, un-ionized free-base form, preventing the measurement of LogD instead of LogP.

  • Partitioning (Shake-Flask): Add 1 mg/mL of the compound to a 1:1 mixture of pre-saturated n-octanol and the pH 11.0 buffer. Agitate mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Mechanical shaking creates micro-emulsions (droplets of octanol suspended in water and vice versa). Centrifugation breaks these emulsions, preventing cross-contamination during sampling which would artificially skew the LogP calculation.

  • Quantification (RP-HPLC): Extract aliquots from both the octanol and aqueous layers. Inject into a Reverse-Phase HPLC system.

  • Self-Validation: The HPLC method acts as an internal control. By injecting reference standards with known LogP values (e.g., toluene, chlorobenzene) alongside the sample, a calibration curve of retention time vs. LogP is generated. If the Shake-Flask concentration ratio ( Log(Coct​/Cwat​) ) deviates from the HPLC retention-time derivation, the experiment is flagged for emulsion contamination.

LogPWorkflow Start Compound Preparation (1 mg/mL in Octanol) ShakeFlask Shake-Flask Partitioning (24h at 25°C) Start->ShakeFlask Buffer Aqueous Buffer Prep (pH 11.0 for Free Base) Buffer->ShakeFlask PhaseSep Phase Separation (Centrifugation at 3000g) ShakeFlask->PhaseSep Analysis RP-HPLC Analysis (Quantify both phases) PhaseSep->Analysis Calc LogP Calculation Log(Coct / Cwat) Analysis->Calc

Caption: Experimental workflow for LogP determination via Shake-Flask and RP-HPLC.

Section 4: Quantitative Data Synthesis

The following table summarizes the core physicochemical parameters of 1-(Cyclohexylmethyl)-3-methylpiperazine, serving as a rapid reference for computational chemists and formulators.

PropertyValueImplication for Drug Design
Chemical Formula C₁₂H₂₄N₂Efficient atomic composition for lead optimization.
Molecular Weight 196.33 g/mol Highly compliant with Lipinski's Rule of 5 (MW < 500).
Exact Mass 196.1939 DaTarget mass for HRMS validation workflows.
Estimated cLogP 2.4 – 2.6Ideal lipophilicity for BBB penetration and membrane diffusion.
H-Bond Donors 1 (Secondary Amine)Low desolvation energy required for lipid entry.
H-Bond Acceptors 2 (Nitrogen Atoms)Facilitates target binding (e.g., GPCR aspartate residues).
Rotatable Bonds 2Low entropic penalty upon target binding.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews / PubMed (Lipinski, C.A., et al.) URL:[Link]

Sources

Exploratory

blood-brain barrier permeability of 1-(Cyclohexylmethyl)-3-methylpiperazine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(Cyclohexylmethyl)-3-methylpiperazine Introduction The blood-brain barrier (BBB) is a dynamic and highly selective interface that protect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(Cyclohexylmethyl)-3-methylpiperazine

Introduction

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from pathogens, toxins, and the fluctuations of systemic circulation, thereby maintaining brain homeostasis.[1][2] This neuroprotective shield is formed by tightly packed brain capillary endothelial cells, along with pericytes and astrocytes.[1][2] While essential for brain health, the BBB represents a formidable challenge in CNS drug development, preventing nearly all large-molecule and over 98% of small-molecule drugs from reaching their intended targets within the brain.[3]

This guide focuses on 1-(Cyclohexylmethyl)-3-methylpiperazine, a novel chemical entity with potential therapeutic applications for CNS disorders. As there is no publicly available data on its ability to cross the BBB, a systematic and multi-tiered evaluation is required. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the BBB permeability of this molecule. We will proceed from rapid in silico predictions to detailed in vitro simulations and finally to the gold-standard in vivo validation, explaining the causality behind each experimental choice and protocol.

Part 1: The Predictive Foundation: In Silico & Physicochemical Profiling

Before committing to resource-intensive experimental studies, a robust in silico analysis is the critical first step. Computational models provide a rapid, cost-effective initial assessment of a compound's potential to cross the BBB by analyzing its fundamental physicochemical properties.[4][5][6][7] These predictions are guided by decades of data from successful and unsuccessful CNS drug candidates, establishing key molecular characteristics that govern passive diffusion across the lipid-rich endothelial cell membranes of the BBB.

Key Physicochemical Determinants of BBB Permeability

The ability of a small molecule to passively diffuse across the BBB is largely governed by a balance of several key properties:

  • Lipophilicity (logP): This parameter measures a compound's affinity for a lipid environment versus an aqueous one. A moderate logP (typically 1-5) is favorable, as the molecule must be lipid-soluble enough to enter the cell membranes but not so lipophilic that it becomes trapped or binds non-specifically to plasma proteins.[1]

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration. A widely accepted guideline is a molecular weight of less than 400-500 Daltons.[1]

  • Topological Polar Surface Area (TPSA): TPSA quantifies the surface area of a molecule occupied by polar atoms (primarily oxygen and nitrogen). It is a strong indicator of hydrogen bonding capacity. A lower TPSA (typically < 90 Ų) is preferred, as extensive hydrogen bonding with water molecules hinders passage into the lipophilic barrier.[8]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) directly relates to a molecule's polarity. Fewer hydrogen bonds are correlated with better permeability.[1]

  • P-glycoprotein (P-gp) Substrate Potential: P-gp is a prominent efflux transporter at the BBB, actively pumping xenobiotics out of the brain.[9][10][11] Compounds that are substrates for P-gp will struggle to achieve therapeutic concentrations in the CNS, even if their passive permeability characteristics are favorable.[6][12]

Predicted Profile of 1-(Cyclohexylmethyl)-3-methylpiperazine

To generate a predictive profile, the SMILES string for 1-(Cyclohexylmethyl)-3-methylpiperazine (CC1CN(CCN1)CC2CCCCC2) was processed using the SwissADME web tool.[13] The results are summarized below.

Physicochemical PropertyPredicted ValueCNS Permeability GuidelineAnalysis
Molecular Weight (MW) 196.34 g/mol < 500 g/mol Favorable. The molecule is small and well within the recommended range.
Lipophilicity (Consensus LogP) 2.501.0 - 5.0Favorable. The predicted lipophilicity is in the optimal range for BBB penetration.
TPSA 15.27 Ų< 90 ŲHighly Favorable. The very low TPSA suggests minimal polar interactions, strongly predicting good passive diffusion.
Hydrogen Bond Donors 1≤ 3Favorable.
Hydrogen Bond Acceptors 2≤ 7Favorable.
BOILED-Egg Prediction High (White Region)White RegionHighly Favorable. The model predicts high passive absorption and BBB permeability.
P-gp Substrate NoNoFavorable. The molecule is not predicted to be a substrate for the P-gp efflux pump.

Interpretation: The in silico analysis for 1-(Cyclohexylmethyl)-3-methylpiperazine is overwhelmingly positive. Every key physicochemical parameter falls squarely within the range associated with good BBB penetration. The BOILED-Egg model, which graphically plots lipophilicity (WLOGP) versus polarity (TPSA), places the molecule firmly in the "white" region, indicating a high probability of passive permeation into the brain.[4] Furthermore, the prediction that it is not a substrate for P-gp suggests it would not be actively removed from the brain, a critical hurdle for many CNS drug candidates.

This strong predictive foundation provides a compelling rationale to proceed with experimental validation.

cluster_0 In Silico Assessment Workflow mol_def Define Molecule: 1-(Cyclohexylmethyl)-3-methylpiperazine (SMILES: CC1CN(CCN1)CC2CCCCC2) prop_calc Calculate Physicochemical Properties (e.g., SwissADME) mol_def->prop_calc data_table MW = 196.34 LogP = 2.50 TPSA = 15.27 Ų HBD = 1, HBA = 2 prop_calc->data_table model_pred Apply Predictive Models (e.g., BOILED-Egg, P-gp Substrate) prop_calc->model_pred analysis Analyze Data vs. CNS Drug Guidelines data_table->analysis model_result BBB Permeant: Yes P-gp Substrate: No model_pred->model_result model_result->analysis decision Proceed to In Vitro? analysis->decision cluster_pampa PAMPA-BBB Workflow prep 1. Prepare Plates: - Add buffer to Acceptor Plate - Add compound to Donor Plate assemble 2. Assemble Sandwich: Place Donor Plate onto Acceptor Plate prep->assemble incubate 3. Incubate: Allow compound to diffuse across lipid membrane assemble->incubate analyze 4. Analyze: Measure compound concentration in both plates (LC-MS/MS) incubate->analyze calculate 5. Calculate Papp: Determine apparent permeability coefficient analyze->calculate

Workflow for the Parallel Artificial Membrane Permeability Assay.
  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a 1% lecithin in dodecane solution or a commercial porcine brain lipid extract. [14]2. Plate Preparation: The acceptor plate is filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, often containing a small percentage of DMSO to maintain solubility.

  • Compound Preparation: The test compound, 1-(Cyclohexylmethyl)-3-methylpiperazine, is dissolved in the same PBS/DMSO buffer to a final concentration of 10-50 µM. 150-200 µL is added to each well of the donor plate. [14]4. Assembly & Incubation: The donor plate is carefully placed on top of the acceptor plate, creating the "sandwich." The assembly is incubated at room temperature for 4-18 hours. [14]5. Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.

Expected Outcome & Interpretation: Based on the in silico data, 1-(Cyclohexylmethyl)-3-methylpiperazine is expected to show high permeability.

  • High Permeability: Papp > 4.0 x 10-6 cm/s (Correlates with >20% brain penetration)

  • Low Permeability: Papp < 2.0 x 10-6 cm/s (Correlates with <3% brain penetration)

Method 2: MDCK-MDR1 Bidirectional Transport Assay

To build upon the PAMPA data, a cell-based model is required to assess permeability in a more physiologically relevant context that includes cellular tight junctions and, critically, the P-gp efflux transporter. [15][16] Causality & Principle: The Madin-Darby Canine Kidney (MDCK) cell line is a workhorse for permeability studies because it forms a tight, reproducible monolayer of cells. The MDCK-MDR1 line is specifically engineered to overexpress human P-glycoprotein (P-gp), making it an excellent surrogate model for the BBB to identify compounds subject to efflux. [16]The assay is performed in a Transwell™ system, where cells are grown on a semi-permeable membrane, separating an apical (top, blood-side) chamber from a basolateral (bottom, brain-side) chamber. By measuring the compound's movement in both directions (Apical-to-Basolateral, A-B; and Basolateral-to-Apical, B-A), we can determine if it is actively pumped out by P-gp.

  • Cell Culture: MDCK-MDR1 cells are seeded onto Transwell™ inserts at a high density and cultured for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value (>600 Ohms/cm²) indicates the formation of robust tight junctions, which are critical for a valid BBB model. A low-permeability marker like Lucifer Yellow is also used to confirm the paracellular pathway is restricted.

  • Transport Experiment (A→B): The test compound (10 µM) is added to the apical chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber to measure the amount of compound that has crossed the monolayer.

  • Transport Experiment (B→A): In a separate set of wells, the experiment is reversed. The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure efflux.

  • P-gp Inhibition: To confirm P-gp interaction, the bidirectional assay is repeated in the presence of a known P-gp inhibitor, such as 5 µM Cyclosporin A.

  • Quantification: All samples are analyzed by LC-MS/MS to determine compound concentrations.

  • Data Analysis:

    • Papp values are calculated for both A→B and B→A directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

Expected Outcome & Interpretation:

  • Papp (A→B): This value represents the forward permeability into the "brain" side. Given the favorable physicochemical properties, this is expected to be high.

  • Efflux Ratio (ER):

    • An ER ≤ 2.0 indicates the compound is not a substrate for P-gp . This is the predicted and desired outcome.

    • An ER > 2.0 indicates the compound is a P-gp substrate. If this were the case, the ER should decrease significantly in the presence of the P-gp inhibitor, confirming the specific interaction.

cluster_mdck MDCK-MDR1 Bidirectional Assay ab_transport Apical (Blood) MDCK-MDR1 Monolayer Basolateral (Brain) ba_transport Apical (Blood) MDCK-MDR1 Monolayer Basolateral (Brain) pgp P-gp compound_ab Compound compound_ab->ab_transport:f1 Papp (A-B) Permeability compound_ba Compound compound_ba->ba_transport:f0 Papp (B-A) Efflux pgp->compound_ba Active Transport

Bidirectional transport across an MDCK-MDR1 cell monolayer.

Part 3: In Vivo Confirmation: The Gold Standard

While in vitro assays provide crucial mechanistic insights, they cannot fully replicate the complexity of the living brain, which includes blood flow, plasma protein binding, and the influence of other cell types. Therefore, in vivo studies are the definitive final step to confirm BBB penetration.

Method: In Situ Brain Perfusion

Causality & Principle: The in situ brain perfusion technique in rodents is a powerful method for quantifying the rate of drug transfer into the brain. [2]In this procedure, the animal (typically a rat or mouse) is anesthetized, and the carotid artery is catheterized. A buffered solution containing the test compound is then perfused directly through the brain's vasculature for a short period (5-300 seconds). This approach isolates the brain from systemic circulation, eliminating confounding factors like peripheral metabolism and clearance, and provides a direct measure of BBB transport kinetics.

  • Animal Preparation: A rat or mouse is deeply anesthetized.

  • Surgical Procedure: The common carotid artery is exposed and catheterized. The heart may be severed to prevent mixing of systemic blood with the perfusate.

  • Perfusion: The brain is perfused at a controlled flow rate with a warm, oxygenated physiological buffer (perfusate) containing a known concentration of 1-(Cyclohexylmethyl)-3-methylpiperazine and a vascular space marker (e.g., radiolabeled sucrose or inulin).

  • Termination & Sample Collection: After a predetermined time, the animal is euthanized, the brain is flushed with blank perfusate, and then harvested.

  • Analysis: The brain tissue is homogenized, and the concentrations of the test compound and the vascular marker are determined by LC-MS/MS and scintillation counting, respectively.

  • Data Calculation: The key parameter, the brain uptake clearance (Kin), is calculated. This represents the volume of perfusate cleared of the drug by the brain per unit time per gram of brain tissue (mL/s/g). The blood-brain partition coefficient (logBB), which is the log of the ratio of the total drug concentration in the brain to that in the blood at steady-state, is then determined.

Expected Outcome & Interpretation:

  • High Penetration: A high Kin value indicates rapid transport across the BBB. For reference, highly permeable compounds like diazepam have Kin values in the range of 100-150 µL/s/g.

  • Low Penetration: Compounds with poor penetration, like sucrose, have Kin values < 1 µL/s/g.

  • logBB: A positive logBB value (e.g., > 0) indicates that the compound readily accumulates in the brain, which is the desired outcome for a CNS-targeted therapeutic.

cluster_invivo In Vivo Confirmation Workflow animal 1. Anesthetize Rodent surgery 2. Catheterize Carotid Artery animal->surgery perfuse 3. Perfuse Brain with Compound + Marker surgery->perfuse harvest 4. Harvest and Homogenize Brain perfuse->harvest analyze 5. Quantify Compound (LC-MS/MS) and Marker (Scintillation) harvest->analyze calculate Calculate Kin and logBB analyze->calculate

Conceptual workflow for an in situ brain perfusion study.

Synthesis & Conclusion

The assessment of blood-brain barrier permeability is a multi-faceted process that builds a progressively stronger case for a compound's CNS potential. For 1-(Cyclohexylmethyl)-3-methylpiperazine, the journey begins with a highly encouraging in silico profile, where all key physicochemical properties align with those of successful CNS drugs. This predictive data provides a strong impetus to proceed with experimental validation.

The subsequent in vitro assays—PAMPA-BBB and the MDCK-MDR1 bidirectional transport study—are designed to systematically test the predictions. The PAMPA assay will quantify the molecule's intrinsic passive permeability, while the MDCK-MDR1 model will confirm this in a cellular context and, crucially, verify the prediction that it is not a substrate for the P-gp efflux pump.

Finally, a positive outcome from these in vitro studies would culminate in an in vivo confirmation via the in situ brain perfusion technique. This gold-standard method will provide the definitive, quantitative measure of brain uptake in a living system. By integrating the data from these three distinct tiers of analysis, a comprehensive and reliable profile of the BBB permeability of 1-(Cyclohexylmethyl)-3-methylpiperazine can be established, providing the critical information needed to advance its development as a potential CNS therapeutic.

References

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  • Hellinger, E., Veszelka, S., Tóth, A., Walter, F. R., Kittel, Á., Bakk, M. L., ... & Deli, M. A. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. European journal of pharmaceutical sciences, 46(5), 409-420. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of cerebral blood flow & metabolism, 36(5), 862–890. [Link]

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  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced drug delivery reviews, 36(2-3), 179-194. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Youdim, M. B., & Avramovich, A. (2003). The in situ brain perfusion technique: a versatile and powerful method for the study of drug delivery to the brain. Methods in molecular medicine, 89, 235-248. [Link]

  • Dagenais, C., Ducharme, J., & Pollack, G. M. (2000). In vivo measurement of blood-brain barrier permeability. Current protocols in neuroscience, 12(1), 12.8.1-12.8.18. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

  • Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Patel, M. M., Goyal, B. R., Bhadada, S. V., Bhatt, J. K., & Amin, A. F. (2009). Getting into the brain: approaches to enhance brain drug delivery. CNS drugs, 23(1), 35–58. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of cerebral blood flow & metabolism, 32(11), 1959–1972. [Link]

  • Fischer, H., Gottschlich, R., & Seelig, A. (1998). Blood-brain barrier permeation: molecular parameters and in situ measurements. Journal of membrane biology, 165(3), 201-211. [Link]

  • Clark, D. E. (2003). In silico prediction of blood-brain barrier penetration. Drug discovery today, 8(20), 927-933. [Link]

  • Summerfield, S. G., Lucas, A. J., & Read, K. R. (2007). In vivo determination of blood-brain barrier penetration in drug discovery. Current drug metabolism, 8(6), 567-580. [Link]

  • Ott, M., Håkansson, M., & Sjöberg, P. J. R. (2006). The pION PAMPA-BBB model for prediction of blood-brain barrier permeability. Journal of medicinal chemistry, 49(12), 3567-3573. [Link]

  • Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: a tool for membrane permeability screening. Journal of pharmaceutical sciences, 88(1), 28-33. [Link]

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  • Yen, L. F., Wei, V. C., & Lee, A. S. (2017). An in vivo blood-brain barrier permeability assay in mice using fluorescently labeled tracers. Journal of visualized experiments: JoVE, (128), 56213. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(Cyclohexylmethyl)-3-methylpiperazine: A Detailed Protocol for Researchers

Introduction 1-(Cyclohexylmethyl)-3-methylpiperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Cyclohexylmethyl)-3-methylpiperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents due to its ability to modulate biological activity and improve pharmacokinetic properties. This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 1-(Cyclohexylmethyl)-3-methylpiperazine, designed for researchers, scientists, and professionals in drug development. Two primary synthetic routes are presented: N-alkylation and reductive amination, offering flexibility based on available starting materials and laboratory capabilities.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
3-MethylpiperazineReagentSigma-Aldrich
Cyclohexylmethyl bromideReagentAlfa Aesar
CyclohexanecarboxaldehydeReagentTCI Chemicals
Sodium triacetoxyborohydrideReagentOakwood Chemical
Di-tert-butyl dicarbonate (Boc₂O)ReagentAcros Organics
Trifluoroacetic acid (TFA)ReagentFisher Scientific
Dichloromethane (DCM)AnhydrousJ.T.Baker
Acetonitrile (ACN)AnhydrousEMD Millipore
N,N-Diisopropylethylamine (DIPEA)ReagentCombi-Blocks
Sodium bicarbonate (NaHCO₃)ACS GradeVWR
Magnesium sulfate (MgSO₄)AnhydrousBDH
Hydrochloric acid (HCl)ACS GradeMacron
Sodium hydroxide (NaOH)ACS GradeRicca
Deuterated chloroform (CDCl₃)NMR GradeCambridge Isotope
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

  • Standard laboratory glassware and consumables

Synthetic Protocols

Two robust methods for the synthesis of 1-(Cyclohexylmethyl)-3-methylpiperazine are detailed below. The choice of method may depend on factors such as starting material availability and desired reaction scale.

Method 1: N-Alkylation of 3-Methylpiperazine

This method involves the direct alkylation of 3-methylpiperazine with cyclohexylmethyl bromide. To control selectivity and minimize dialkylation, a protecting group strategy is often beneficial, though direct alkylation under controlled stoichiometry can also be employed.

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A 3-Methylpiperazine B Boc-protection A->B Boc₂O, DCM C 1-Boc-3-methylpiperazine B->C D 1-Boc-3-methylpiperazine E Alkylation D->E Cyclohexylmethyl bromide, DIPEA, ACN F 1-Boc-4-(cyclohexylmethyl)- 3-methylpiperazine E->F G 1-Boc-4-(cyclohexylmethyl)- 3-methylpiperazine H Deprotection G->H TFA, DCM I 1-(Cyclohexylmethyl)-3-methylpiperazine H->I

Caption: N-Alkylation workflow with a protecting group strategy.

Step 1: Protection of 3-Methylpiperazine

  • To a solution of 3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g), add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-methylpiperazine.

Step 2: Alkylation

  • Dissolve 1-Boc-3-methylpiperazine (1.0 eq) in anhydrous acetonitrile (ACN, 15 mL/g).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by cyclohexylmethyl bromide (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-Boc-4-(cyclohexylmethyl)-3-methylpiperazine.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash chromatography or distillation under reduced pressure to obtain pure 1-(Cyclohexylmethyl)-3-methylpiperazine.

Method 2: Reductive Amination

Reductive amination offers a direct, one-pot approach to synthesizing the target compound by reacting 3-methylpiperazine with cyclohexanecarboxaldehyde in the presence of a reducing agent.[1]

cluster_0 One-Pot Reaction A 3-Methylpiperazine + Cyclohexanecarboxaldehyde B Reductive Amination A->B Sodium triacetoxyborohydride, DCM C 1-(Cyclohexylmethyl)-3-methylpiperazine B->C

Caption: Reductive amination one-pot synthesis workflow.

  • To a stirred solution of 3-methylpiperazine (1.2 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol of aldehyde), add cyclohexanecarboxaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (Silica gel, eluting with a gradient of methanol in dichloromethane with 1% triethylamine) or distillation under reduced pressure to yield pure 1-(Cyclohexylmethyl)-3-methylpiperazine.

Purification and Characterization

Purification

The final product, 1-(Cyclohexylmethyl)-3-methylpiperazine, is typically a colorless to pale yellow oil. Purification can be achieved by either vacuum distillation or column chromatography.[2][3]

  • Vacuum Distillation: Effective for larger scale purification if the product is thermally stable.

  • Column Chromatography: A common method for smaller scales or for removing closely related impurities. A silica gel stationary phase with a mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the basic amine product) is generally effective.[4]

Characterization

The identity and purity of the synthesized 1-(Cyclohexylmethyl)-3-methylpiperazine should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the cyclohexyl protons, the methyl group protons, and the piperazine ring protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: Will show characteristic C-H and N-H (if present as a secondary amine impurity) stretching and bending vibrations.

  • MS (Mass Spectrometry): Will confirm the molecular weight of the compound. The ESI-MS should show a peak corresponding to [M+H]⁺.

Expected Analytical Data:

While specific spectral data for this exact compound is not widely published, analogous structures can provide an estimation of expected chemical shifts.[5][6][7]

Technique Expected Features
¹H NMR Signals for cyclohexyl protons (δ ~0.8-1.8 ppm), methyl protons (δ ~1.0-1.2 ppm, doublet), piperazine ring protons (δ ~1.9-3.0 ppm), and the methylene bridge protons (δ ~2.1-2.3 ppm, doublet).
¹³C NMR Aliphatic carbons of the cyclohexyl and piperazine rings, the methyl carbon, and the methylene bridge carbon.
IR (cm⁻¹) ~2920, 2850 (C-H stretch), ~1450 (C-H bend).
MS (ESI) Calculated for C₁₂H₂₄N₂: m/z = 196.19. Found: [M+H]⁺ = 197.2.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyclohexylmethyl bromide is a lachrymator and should be handled with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Sodium triacetoxyborohydride is moisture-sensitive and can react with water to release flammable gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link] (Note: A placeholder URL is used as the original link may not be stable. The citation reflects the content found in the search results).

  • U.S. Patent No. 2,919,275. (1959). Purification of piperazine.
  • Chinese Patent No. CN112645901A. (2021). Preparation method of 1-cyclohexyl piperazine.
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
  • Rao, D. V. N. S., et al. (2006).

Sources

Application

HPLC method development for 1-(Cyclohexylmethyl)-3-methylpiperazine analysis

An Application Note and Protocol Guide for the HPLC Method Development of 1-(Cyclohexylmethyl)-3-methylpiperazine. Executive Summary & Physicochemical Profiling The analysis of 1-(Cyclohexylmethyl)-3-methylpiperazine (C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the HPLC Method Development of 1-(Cyclohexylmethyl)-3-methylpiperazine.

Executive Summary & Physicochemical Profiling

The analysis of 1-(Cyclohexylmethyl)-3-methylpiperazine (C₁₂H₂₄N₂, MW: 196.33 g/mol ) presents a classic dual-challenge in modern liquid chromatography: chromophore deficiency and strong basicity .

As a piperazine derivative containing a saturated cyclohexyl ring, this molecule completely lacks a conjugated π -electron system. Consequently, it exhibits negligible ultraviolet (UV) absorption above 210 nm[1]. Attempting direct UV detection at low wavelengths (e.g., 200 nm) often results in severe baseline drift, solvent interference, and poor sensitivity. Furthermore, the two basic nitrogen atoms within the piperazine ring (pKa ~9.5) are highly prone to secondary electrostatic interactions with residual silanol groups on silica-based stationary phases, leading to severe peak tailing and compromised quantitative accuracy[2].

To achieve a robust, self-validating analytical method, we must pivot away from traditional HPLC-UV approaches. This guide details three validated methodologies tailored to these specific physicochemical constraints: Liquid Chromatography-Charged Aerosol Detection (LC-CAD) , LC-Tandem Mass Spectrometry (LC-MS/MS) , and a Pre-column Derivatization HPLC-UV alternative.

Mechanistic Challenges & Strategic Solutions

Challenge A: The "Invisible" Analyte (Detector Selection)

Because 1-(Cyclohexylmethyl)-3-methylpiperazine cannot be reliably detected via UV/Vis spectrophotometry, we must utilize mass-based or aerosol-based detection.

  • Charged Aerosol Detection (CAD): CAD is a universal detector that measures the charge transferred to non-volatile analyte particles after the mobile phase is evaporated. It is highly sensitive, provides a consistent response independent of the analyte's chemical structure, and is ideal for compounds lacking UV chromophores[3].

  • Mass Spectrometry (MS): Offers unparalleled sensitivity and specificity by ionizing the basic piperazine nitrogens (ESI+).

DetectorSelection Start Analyte: 1-(Cyclohexylmethyl) -3-methylpiperazine CheckUV Does it have a strong UV chromophore? Start->CheckUV HasUV Yes: Use HPLC-UV/PDA (Not Applicable) CheckUV->HasUV NoUV No: Aliphatic/Piperazine Structure CheckUV->NoUV Volatile Is the analyte highly volatile? NoUV->Volatile UseGC Yes: Use GC-FID or GC-MS Volatile->UseGC NonVolatile No/Semi: Use LC-CAD, ELSD, or LC-MS/MS Volatile->NonVolatile Deriv Alternative: Pre-column Derivatization + HPLC-UV NonVolatile->Deriv If CAD/MS unavailable

Workflow for selecting the optimal detection strategy for chromophore-deficient analytes.

Challenge B: Peak Tailing of Basic Amines (Chromatographic Optimization)

In reversed-phase HPLC, peak tailing of basic compounds occurs when protonated amines interact electrostatically with deprotonated, negatively charged silanol groups ( Si−O− ) on the silica surface.

The Causality of the Solution: To eliminate this, we must either:

  • Protonate the silanols: Lower the mobile phase pH to < 3.0 (using formic acid). At this pH, silanols ( pKa≈3.5−4.5 ) become neutral ( Si−OH ), eliminating the ionic interaction.

  • Use highly deactivated/hybrid columns: Employ columns with ethylene-bridged hybrid (BEH) technology or extensive end-capping to physically shield the analyte from silanols[4].

PeakTailing Issue Issue: Peak Tailing of Basic Piperazines Cause Cause: Secondary interactions with ionized silanols (Si-O-) Issue->Cause Sol1 Strategy 1: Low pH (<3.0) Protonate silanols to Si-OH Cause->Sol1 Sol2 Strategy 2: Volatile Buffer (Ammonium Formate) Cause->Sol2 Sol3 Strategy 3: End-capped / Hybrid Silica Columns Cause->Sol3 Result Symmetrical Gaussian Peaks (Tailing Factor < 1.2) Sol1->Result Sol2->Result Sol3->Result

Mechanistic troubleshooting pathways to resolve amine-induced peak tailing.

Experimental Protocols

Protocol A: LC-CAD Method (Universal & Standard-Free)

This method is ideal for purity validation and routine QA/QC where UV is blind. Critical Note: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will precipitate and permanently damage the corona wire and electrometer[5].

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) – Chosen for its hybrid particle resilience and low silanol activity.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. CAD Detector Settings:

  • Evaporation Temperature: 35°C (Optimized for semi-volatile preservation).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

3. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold
10.0 10 90 Linear
13.0 10 90 Wash
13.1 95 5 Re-equilibration

| 18.0 | 95 | 5 | End |

System Suitability Criteria:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the 1-(Cyclohexylmethyl)-3-methylpiperazine peak.

  • %RSD of Area: ≤2.0% (n=6 injections).

Protocol B: LC-MS/MS Method (High Sensitivity & Specificity)

For pharmacokinetic studies or trace impurity profiling, LC-MS/MS is required. The secondary and tertiary amines easily accept protons, making Positive Electrospray Ionization (ESI+) highly efficient.

1. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Precursor Ion ( [M+H]+ ): m/z 197.2

2. MRM Transitions (Optimized via Direct Infusion): | Analyte | Precursor ( m/z ) | Product ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Target Compound | 197.2 | 99.1 (Loss of cyclohexylmethyl) | 50 | 25 | | Target Compound | 197.2 | 115.1 | 50 | 20 |

Note: Use the same column and mobile phase gradient as Protocol A, but reduce the flow rate to 0.4 mL/min (using a 2.1 mm ID column) to maximize ESI desolvation efficiency.

Protocol C: Pre-Column Derivatization with HPLC-UV (Alternative)

If CAD or MS instrumentation is unavailable, the secondary amine on the 3-methylpiperazine ring can be derivatized to introduce a chromophore. Dansyl chloride reacts readily with secondary amines to form highly stable, UV-active, and fluorescent sulfonamide derivatives[6].

Derivatization Steps:

  • Buffer Preparation: Prepare a 0.1 M sodium carbonate buffer (pH 9.5).

  • Reagent Preparation: Dissolve Dansyl chloride in acetone (5 mg/mL).

  • Reaction: Mix 100 µL of the sample standard with 100 µL of carbonate buffer and 200 µL of Dansyl chloride solution.

  • Incubation: Vortex and incubate in the dark at 40°C for 45 minutes.

  • Quenching: Add 50 µL of 10% methylamine to consume unreacted Dansyl chloride.

  • Analysis: Inject into a standard HPLC-UV system (Detection at λ=254 nm).

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at:[Link]

  • Charged aerosol detector. Wikipedia. Available at:[Link]

Sources

Method

Application Note: Formulation Strategies for In Vivo Dosing of 1-(Cyclohexylmethyl)-3-methylpiperazine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(Cyclohexylmethyl)-3-methylpiperazine for in vivo dosing. The protocols and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(Cyclohexylmethyl)-3-methylpiperazine for in vivo dosing. The protocols and strategies outlined herein are designed to ensure accurate, reproducible, and safe administration in preclinical animal models. We will delve into pre-formulation assessment, a systematic vehicle selection process, detailed formulation protocols, and essential quality control measures. The causality behind each experimental choice is explained to empower scientists to adapt these principles to other novel chemical entities (NCEs).

Introduction: The Critical Role of Formulation

The success of any in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. An inadequate formulation can lead to misleading pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data, resulting in the misinterpretation of a compound's potential. Piperazine derivatives, a scaffold present in numerous pharmaceuticals, often present as basic, moderately lipophilic molecules requiring careful consideration of their physicochemical properties to achieve optimal exposure.[1][2]

This guide addresses the specific challenges of formulating 1-(Cyclohexylmethyl)-3-methylpiperazine, a disubstituted piperazine, by providing a logical, step-by-step framework from initial characterization to the preparation of the final dosing solution. The goal is to maximize exposure for safety and efficacy testing while minimizing vehicle-related artifacts and ensuring animal welfare.[2]

Pre-Formulation Assessment: Know Your Compound

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[2] This data dictates the entire formulation strategy. For 1-(Cyclohexylmethyl)-3-methylpiperazine, the following properties are key:

PropertyValue (Experimental or Estimated)Significance for Formulation
Molecular Formula C₁₂H₂₄N₂Used for all molar and concentration calculations.
Molecular Weight 196.34 g/mol Foundational for calculating mass needed for dosing solutions.
Physical State Liquid (predicted)Influences handling and measurement (volumetric vs. gravimetric). The related compound 1-(Cyclohexylmethyl)piperazine is a liquid.[3][4]
pKa (Estimated) pKa1 ≈ 5.0, pKa2 ≈ 9.2As a disubstituted piperazine, it has two basic nitrogen atoms.[1][5][6] The pKa values indicate it will be ionized at acidic pH, enhancing aqueous solubility, and predominantly in its free base form at physiological pH.
LogP (Estimated) 2.5 - 3.5This value suggests moderate lipophilicity and likely poor aqueous solubility for the free base. Formulation will likely require solubilizing agents or a suspension approach.
Aqueous Solubility Poor (as free base)Direct formulation in simple aqueous vehicles like saline is not feasible for the free base. Salt formation or specialized vehicles are necessary.
Safety Skin/Eye/Respiratory IrritantBased on data for similar piperazine structures, appropriate personal protective equipment (PPE) is mandatory.[3]

Note: Experimental data for this specific molecule is limited. Properties are estimated based on the parent piperazine scaffold and closely related analogs like 1-cyclohexylpiperazine and 1-(cyclohexylmethyl)piperazine.[3][5][7] Researchers should perform their own characterization studies.

A Systematic Approach to Vehicle Selection

The choice of vehicle is paramount and should be guided by the compound's properties, the intended route of administration, and the study's objective (e.g., toxicology vs. efficacy).[8] An ideal vehicle should be inert, non-toxic, and ensure the compound remains stable and uniformly distributed.[8]

The following decision tree provides a logical workflow for selecting an appropriate formulation strategy.

VehicleSelection Start Start: Physicochemical Data (pKa, LogP, Solubility) IsSalt Is the compound a salt form? Start->IsSalt CheckAqSol Test solubility in aqueous vehicle (e.g., Saline, PBS, Water) IsSalt->CheckAqSol Yes AcidTitration Can a soluble salt be formed in situ with acid? (e.g., HCl, Citric Acid) IsSalt->AcidTitration No (Free Base) Soluble Is solubility sufficient for highest dose? CheckAqSol->Soluble AqueousSol Protocol 1: Aqueous Solution (e.g., 0.9% Saline) Soluble->AqueousSol Yes Soluble->AcidTitration No AcidTitration->AqueousSol Yes HighDose Is a high dose required for toxicology? AcidTitration->HighDose No CoSolvent Protocol 2: Co-Solvent System (e.g., PEG400, Propylene Glycol) +/- Surfactant (e.g., Tween 80) Suspension Protocol 3: Aqueous Suspension (e.g., 0.5% CMC-Na, 0.25% Tween 80) HighDose->CoSolvent No HighDose->Suspension Yes

Caption: A simplified workflow for preparing and administering an in vivo formulation.

References

  • Erhirhie, O., et al. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. [Link]

  • Di Micco, S., et al. (2022). pK a values of common substituted piperazines. RSC Medicinal Chemistry. [Link]

  • CABI. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. CABI Digital Library. [Link]

  • An, G., & Mitra, A. K. (2012). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current protocols in chemical biology. [Link]

  • Al-Jubouri, H. S., et al. (2012). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Li, P., & Zhao, L. (2006). Developing early formulations: Practice and perspective. Journal of Pharmaceutical Sciences. [Link]

  • Abdal-hay, A., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Chemical Synthesis Database. (2025). 1,4-bis(cyclohexylmethyl)piperazine. Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • NextSDS. (n.d.). (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE — Chemical Substance Information. NextSDS. [Link]

  • Erhirhie, O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • PubMed. (2025). Cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies. PubMed. [Link]

  • Angene Chemical. (n.d.). 1-(Cyclohexylmethyl)piperazine(CAS# 57184-23-3 ). angenechemical.com. [Link]

  • AERU. (2025). Piperazine. University of Hertfordshire. [Link]

  • NextSDS. (n.d.). Piperazine, 1-cyclohexyl-3-Methyl-, (3S)- — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Application Note: Preparation and Solvent Optimization for 1-(Cyclohexylmethyl)-3-methylpiperazine Stock Solutions

Introduction and Physicochemical Profiling 1-(Cyclohexylmethyl)-3-methylpiperazine (Molecular Formula: C₁₂H₂₄N₂, MW: ~196.34 g/mol ) is a highly versatile aliphatic heterocycle frequently utilized as a foundational build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

1-(Cyclohexylmethyl)-3-methylpiperazine (Molecular Formula: C₁₂H₂₄N₂, MW: ~196.34 g/mol ) is a highly versatile aliphatic heterocycle frequently utilized as a foundational building block in medicinal chemistry and pharmacological drug discovery.

The molecule is characterized by a distinct structural dichotomy: a highly lipophilic cyclohexylmethyl moiety coupled with a polar, basic piperazine core. This amphiphilic nature dictates its unique solvation thermodynamics. The lipophilic tail strongly resists aqueous hydration, while the secondary and tertiary amines within the piperazine ring are highly prone to hydrogen bonding and protonation. Understanding this balance is critical for researchers to prevent compound precipitation, ensure accurate dosing, and maintain assay reproducibility.

Solvent Selection: The Causality Behind the Chemistry

Choosing the correct solvent system is not merely a procedural step; it is a thermodynamic requirement dictated by the molecule's structural properties.

  • Dimethyl Sulfoxide (DMSO) for In Vitro Assays: DMSO is the gold standard for creating stable, highly concentrated master stocks. As a polar aprotic solvent, DMSO possesses a high dielectric constant and a strong dipole moment. This allows it to efficiently disrupt intermolecular hydrogen bonds between the piperazine nitrogens, while its methyl groups hydrophobically accommodate the lipophilic cyclohexyl ring[1]. Furthermore, DMSO's high boiling point prevents concentration drift due to room-temperature evaporation during high-throughput screening[1].

  • Aqueous Buffers and pH Dependency: In its unprotonated free-base form, the compound exhibits exceptionally poor solubility in neutral physiological buffers (pH 7.4). However, the incorporation of the piperazine ring inherently increases the potential for aqueous solubility if manipulated correctly[2]. By lowering the pH (e.g., using 0.1 N HCl), the basic piperazine nitrogens become protonated, forming a highly soluble hydrochloride salt.

  • Co-solvents for In Vivo Formulation: For animal dosing, where DMSO concentrations must be strictly minimized to avoid toxicity, co-solvents such as PEG-400 and ethanol are employed. These solvents lower the dielectric constant of the aqueous phase, acting as a thermodynamic bridge that facilitates the dissolution of lipophilic amines into a micellar suspension[3].

Quantitative Solubility Profile

The following table summarizes the optimal solvent systems and their practical concentration limits for 1-(Cyclohexylmethyl)-3-methylpiperazine.

Solvent SystemSuitabilityMax Recommended ConcentrationPrimary Application
100% DMSO Excellent>50 mMIn vitro master stocks, HTS libraries
Ethanol (100%) Good10–20 mMIntermediate stock; Co-solvent
PEG-400 Excellent>30 mMIn vivo lipid-based formulations
Water (pH 7.4) Poor<1 mMDirect physiological assays (Not Recommended)
Water (pH 3.0) Good>20 mMSalt-form dosing (Requires acidic titration)

Formulation Workflow Visualization

G A 1-(Cyclohexylmethyl)-3-methylpiperazine (Solid Free Base) B In Vitro Assays (Cellular / Biochemical) A->B C In Vivo Studies (Animal Dosing) A->C D Dissolve in 100% DMSO (10-50 mM Master Stock) B->D F Formulate with Co-solvents (e.g., 5% DMSO, 40% PEG-400) C->F E Dilute in Assay Buffer (Final DMSO ≤ 0.1%) D->E G Dilute in Saline/Water (Micellar Suspension) F->G

Decision matrix for 1-(Cyclohexylmethyl)-3-methylpiperazine solvent selection and formulation.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro)

This self-validating protocol ensures the creation of a stable, degradation-resistant master stock for cellular and biochemical assays.

Calculations: To prepare 1 mL of a 10 mM stock solution, you require 1.96 mg of 1-(Cyclohexylmethyl)-3-methylpiperazine (MW = 196.34 g/mol ).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.96 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Kinetic Dispersion (Sonication): Vortex the tube for 30 seconds, followed by water-bath sonication for 2–5 minutes at room temperature. Causality: Sonication provides the kinetic energy required to overcome the activation energy of solvation, rapidly dispersing the lipophilic cyclohexyl groups into the solvent matrix.

  • Visual QC (Tyndall Effect): Shine a laser pointer through the tube in a dark room. A solid beam indicates micro-precipitates (incomplete solvation). A clear pass indicates a true solution.

  • Aliquot and Store: Divide the stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation. Because water acts as an anti-solvent for the free base form, moisture ingress leads to irreversible micro-precipitation and inaccurate downstream dosing.

Protocol B: "5/40/5/50" Formulation for In Vivo Dosing

Direct injection of DMSO is toxic. This protocol utilizes a step-wise polarity gradient to encapsulate the lipophilic compound in a micellar suspension suitable for IV or IP injection.

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the required mass of the compound in 5% (v/v) DMSO. Vortex until completely clear.

  • Lipid Encapsulation: Add 40% (v/v) PEG-400 to the DMSO solution. Vortex vigorously for 1 minute.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and sonicate for 2 minutes.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing. Causality of Addition Order: The order of addition is strictly non-negotiable. Adding the lipophilic compound directly to an aqueous buffer causes immediate thermodynamic rejection and precipitation. By first dissolving in DMSO, then coating the molecules with PEG-400 and Tween-80, we create a stable hydrophobic core. The subsequent dropwise addition of saline forces the formation of stable micelles, keeping the compound in suspension.

Quality Control and Validation

To ensure systemic trustworthiness of your stock solutions:

  • LC-MS Verification: Periodically validate the integrity of the DMSO master stock via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure no oxidative degradation of the piperazine nitrogens has occurred during prolonged storage.

  • Precipitation Checks: Always perform a visual inspection of the working solution (post-dilution into the assay buffer) under a microscope at 10x magnification. Lipophilic amines are notorious for forming invisible micro-crystals that crash out of solution, leading to false-negative assay results.

References

  • [3] Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Source: researchgate.net. URL:

  • [2] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Source: mdpi.com. URL:

  • [1] Dimethyl sulfoxide - Wikipedia. Source: wikipedia.org. URL:

Sources

Method

Application Note &amp; Protocols: Characterizing 1-(Cyclohexylmethyl)-3-methylpiperazine in Preclinical Behavioral Pharmacology Assays

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 1-(Cyclohexylmethyl)-3-methylpiperazine in a battery of well-validated behavioral pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 1-(Cyclohexylmethyl)-3-methylpiperazine in a battery of well-validated behavioral pharmacology assays. The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, with derivatives showing activity at various neurotransmitter receptors, including serotonin and dopamine systems.[1][2] This document outlines detailed protocols for assessing the potential anxiolytic, antidepressant, and cognitive-enhancing effects of this novel compound in rodent models. We emphasize experimental design, procedural integrity, and robust data analysis to ensure the generation of reliable and interpretable results.

Introduction and Pharmacological Rationale

1-(Cyclohexylmethyl)-3-methylpiperazine is a novel compound featuring a core piperazine ring, a structural motif present in numerous clinically successful CNS drugs such as vortioxetine (antidepressant) and buspirone (anxiolytic).[2] Piperazine derivatives frequently exhibit high affinity for monoamine receptors (e.g., serotonin, dopamine) and transporters, which are critical targets for treating mood, anxiety, and cognitive disorders.[1][3] The addition of a cyclohexylmethyl group enhances lipophilicity, which may improve blood-brain barrier penetration, a key attribute for centrally acting agents.[4]

Given this structural heritage, it is hypothesized that 1-(Cyclohexylmethyl)-3-methylpiperazine may possess psychoactive properties. This guide details a strategic screening cascade designed to elucidate its behavioral pharmacology profile, starting with foundational assays for anxiety-like behavior, depressive-like states, and recognition memory.

Hypothesized Mechanism of Action

The diagram below illustrates a potential mechanism of action, where the compound acts as a modulator of a G-protein coupled receptor (GPCR), such as a serotonin (5-HT) receptor subtype, a common target for piperazine derivatives.[1][5]

Hypothesized_MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / System Compound 1-(Cyclohexylmethyl) -3-methylpiperazine Receptor 5-HT Receptor (e.g., 5-HT1A) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Changes Level Signaling_Cascade Downstream Signaling Second_Messenger->Signaling_Cascade Initiates Behavioral_Outcome Behavioral Outcome (e.g., Anxiolysis) Signaling_Cascade->Behavioral_Outcome Leads to

Caption: Hypothetical signaling pathway for 1-(Cyclohexylmethyl)-3-methylpiperazine.

Pre-Assay Considerations: A Foundation for Success

Rigorous behavioral pharmacology begins before the first animal is tested. Careful planning of drug formulation, administration, and animal handling is critical for data validity.

Compound Formulation and Vehicle Selection

The choice of vehicle is paramount and should be inert, non-toxic, and capable of fully solubilizing the test compound. An initial solubility screen is essential.

Vehicle OptionSuitability & Considerations
Saline (0.9% NaCl) Ideal for water-soluble salts. First choice if applicable.
Saline + Tween 80 For poorly soluble compounds. Start with 1-2% Tween 80. Can affect behavior at higher concentrations.
DMSO Powerful solvent, but can have intrinsic behavioral/toxic effects. Final concentration in injection volume should be <10%.
Carboxymethylcellulose (CMC) 0.5% CMC in water is a good suspending agent for non-soluble compounds for oral gavage.

Protocol: Always run a parallel vehicle control group to ensure that the vehicle itself does not produce a behavioral effect.

Animal Models and Husbandry
  • Species: Mice are frequently used for initial screening due to their genetic tractability and cost-effectiveness.[6] Rats may be used for specific paradigms where their behavioral repertoire is advantageous.

  • Strain: Outbred strains (e.g., Swiss-Webster) are suitable for general screening, while inbred strains (e.g., C57BL/6J) offer genetic consistency, reducing variability.

  • Acclimation: Animals must acclimate to the facility for at least one week and to the testing room for 30-60 minutes before any procedure to minimize stress-induced artifacts.[7][8]

  • Environment: Maintain consistent lighting, temperature, and humidity. Conduct tests at the same time of day to control for circadian rhythm effects.

Route of Administration and Dosing

The route of administration impacts the pharmacokinetics (absorption, distribution, metabolism) of the compound.[9]

RouteDescription & RationaleMax Volume (Mouse)
Intraperitoneal (IP) Common for preclinical studies, offering rapid systemic absorption.[9][10] Injections are made into the lower right abdominal quadrant to avoid organs.[11]10 mL/kg
Subcutaneous (SC) Slower, more sustained absorption compared to IP. The injection is made into a "tent" of skin, often in the interscapular area.[11]5 mL/kg
Oral Gavage (PO) Mimics the human oral route but can be stressful for the animal and requires skilled technique to avoid injury.[6][10]10 mL/kg

Dose Selection: A dose-response study is essential. Start with a log-scale range (e.g., 1, 3, 10, 30 mg/kg) to identify a behaviorally active, non-sedating/non-toxic dose range. The timing between administration and testing depends on the route and the compound's expected Cmax. A typical pre-treatment interval for IP injection is 30 minutes.

Experimental Workflow and Screening Cascade

A logical progression of assays is crucial. An initial open-field test should be conducted to assess for confounding effects on general locomotor activity before proceeding to more specific behavioral tests.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Animal Acclimation (1 week facility, 60 min room) B Compound & Vehicle Preparation A->B C Dose-Response Plan (Vehicle, Doses 1, 2, 3) B->C D Drug / Vehicle Administration (e.g., IP, 30 min pre-test) C->D E Behavioral Assay (e.g., EPM) D->E F Data Recording (Automated Tracking) E->F G Data Collation & Quality Control F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpretation & Conclusion H->I

Caption: General experimental workflow for a single behavioral assay.

Detailed Assay Protocols

The following protocols are standardized methods to assess the behavioral profile of 1-(Cyclohexylmethyl)-3-methylpiperazine.

Protocol 1: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms of the maze.[12]

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are open, and two are enclosed by high walls.

  • An automated video tracking system and software (e.g., ANY-maze, EthoVision XT).

Step-by-Step Protocol:

  • Preparation: Acclimate mice to the testing room for at least 30 minutes.[7] Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[13][14]

  • Drug Administration: Administer 1-(Cyclohexylmethyl)-3-methylpiperazine or vehicle via the chosen route (e.g., IP injection). Return the mouse to its home cage for the pre-treatment period (e.g., 30 minutes).

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.[13][14]

  • Data Collection: Allow the animal to explore the maze for 5 minutes.[12][13] The tracking software will record movement, time spent in each arm, and entries into each arm. An entry is defined as all four paws entering an arm.[13]

  • Post-Test: Return the mouse to its home cage.

Data Analysis:

ParameterDescriptionInterpretation of Anxiolytic Effect
% Time in Open Arms (Time in Open Arms / Total Time) * 100Increase
% Open Arm Entries (Entries into Open Arms / Total Entries) * 100Increase
Total Arm Entries Sum of entries into all armsNo significant change (rules out hyperactivity)

Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.[15]

Protocol 2: The Forced Swim Test (FST) for Antidepressant-Like Activity

Principle: This test measures behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments prolong the latency to immobility and reduce the total duration of immobility.[16][17]

Apparatus:

  • A transparent Plexiglas cylinder (e.g., 25 cm height, 15 cm diameter).

  • Water maintained at 24-25 °C, deep enough so the mouse cannot touch the bottom (e.g., 15 cm).[18][19]

  • A video camera for recording and a stopwatch.

Step-by-Step Protocol:

  • Preparation: Fill the cylinder with water. Acclimate mice to the testing room.

  • Drug Administration: Administer the compound or vehicle. A 30-60 minute pre-treatment time is typical.

  • Test Initiation: Gently place the mouse into the water. The test duration is 6 minutes.[17]

  • Data Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test.[17][18] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Post-Test: Remove the mouse from the water, dry it thoroughly with a towel, and place it in a clean, dry cage, possibly under a heat lamp, until fully recovered.

Data Analysis:

ParameterDescriptionInterpretation of Antidepressant-Like Effect
Immobility Time (seconds) Total time spent immobile during the final 4 minutes.Decrease
Latency to Immobility (seconds) Time from the start of the session until the first bout of immobility.Increase

Statistical Analysis: Compare immobility time across groups using a one-way ANOVA with an appropriate post-hoc test.

Protocol 3: The Novel Object Recognition (NOR) Test for Cognition

Principle: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory without external reinforcement or punishment.[20]

Apparatus:

  • An open-field arena (e.g., 40 x 40 cm).

  • Two sets of identical objects (e.g., two identical cubes, two identical pyramids) and one unique novel object. Objects should be heavy enough not to be displaced by the mouse.

  • Automated video tracking system.

Step-by-Step Protocol:

  • Day 1: Habituation: Allow each mouse to explore the empty arena for 5-10 minutes to reduce novelty-induced anxiety.[20][21]

  • Day 2: Familiarization (Training) Phase:

    • Administer the compound or vehicle.

    • After the pre-treatment interval, place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore for 5-10 minutes.[22][23]

    • Return the mouse to its home cage.

  • Day 2: Test Phase (e.g., 1 hour later):

    • Replace one of the familiar objects with a novel object.[22]

    • Place the mouse back in the arena and allow it to explore for 5 minutes.[22]

    • Record the time spent actively exploring each object (sniffing or touching with the nose/paws).

Data Analysis:

ParameterDescriptionInterpretation of Pro-Cognitive Effect
Discrimination Index (DI) (Time with Novel - Time with Familiar) / (Total Exploration Time)Increase (A DI > 0 indicates a preference for the novel object)
Total Exploration Time Time with Novel + Time with FamiliarNo significant change (rules out effects on motivation/activity)

Statistical Analysis: Use a one-way ANOVA to compare the DI between dose groups. Additionally, within each group, a one-sample t-test can be used to determine if the DI is significantly different from zero (chance performance).

Conclusion

The protocols detailed in this application note provide a robust and validated framework for the initial behavioral characterization of 1-(Cyclohexylmethyl)-3-methylpiperazine. By systematically evaluating its effects in the Elevated Plus Maze, Forced Swim Test, and Novel Object Recognition test, researchers can efficiently determine its potential as an anxiolytic, antidepressant, or cognitive-enhancing agent. Adherence to rigorous experimental design, including appropriate controls and statistical analysis, is essential for generating high-quality, reproducible data that can confidently guide future drug development efforts.

References

  • Novel object recognition test (NOR test). (n.d.). Bio-protocol. Retrieved from [Link]

  • Routes of Administration. (n.d.). Source not specified.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014, August 20). Bio-protocol. Retrieved from [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]

  • Elevated plus maze protocol. (n.d.). protocols.io. Retrieved from [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). Source not specified.
  • Routes Of Drug Administration. (2020, December 2). SlideShare. Retrieved from [Link]

  • Machholz, E., Mulder, G., Ruiz, C., Corning, B. F., & Pritchett-Corning, K. R. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771. Retrieved from [Link]

  • O'Connor, K. A., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder. Frontiers in Psychiatry, 8, 89. Retrieved from [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). Medycyna Pracy, 70(6), 755-764. Retrieved from [Link]

  • Matsumoto, R. R., et al. (2011). A Novel Substituted Piperazine, CM156, Attenuates the Stimulant and Toxic Effects of Cocaine in Mice. Pharmacology Biochemistry and Behavior, 99(3), 426-433. Retrieved from [Link]

  • BehaviorCloud Protocols - Elevated Plus Maze. (n.d.). BehaviorCloud. Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]

  • Mao, X. (n.d.). Novel object recognition test. Source not specified.
  • Forced swim test. (n.d.). Bio-protocol. Retrieved from [Link]

  • Behavioral Effects of a Novel Benzofuranyl-Piperazine. (2017, May 22). Amanote Research. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Novel Object Recognition test. (2024, January 3). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]

  • LAB_062 Novel Object/Location Recognition for Rodents. (n.d.). Research support, The University of Queensland. Retrieved from [Link]

  • Idrees, N., et al. (2025). Interpreting Pharmacological Data: Statistical Considerations in R Studio. One Health in a Changing World: Climate, Disease, Policy, and Innovation. Retrieved from [Link]

  • Statistical analysis results for behavioral pharmacology on both the... (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]

  • Forced Swimming Test 強迫游泳實驗簡介. (2022, March 18). Singular Technology Co., Ltd. Retrieved from [Link]

  • de Freitas, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-35. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Barrett, J. E., & Miczek, K. A. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. American College of Neuropsychopharmacology. Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.). University of Pennsylvania IACUC. Retrieved from [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]

  • Behavioral Pharmacology of Classical and Novel Psychedelics: Frameworks for Drug Development. (2025, July 16). Columbia Academic Commons. Retrieved from [Link]

  • CN112645901A - Preparation method of 1-cyclohexyl piperazine. (n.d.). Google Patents.
  • (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • Statistical Methodes Applied in Pharmacotherapy A. (n.d.). Hospital Pharmacology. Retrieved from [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023, November 15). Analytical Chemistry. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. Retrieved from [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025, December 9). MDPI. Retrieved from [Link]

  • Statistical methods for assessing drug interactions and identifying effect modifiers using observational data. (n.d.). ThinkIR. Retrieved from [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2017, August 18). Frontiers in Psychiatry. Retrieved from [Link]

Sources

Application

1-(Cyclohexylmethyl)-3-methylpiperazine applications in high-throughput drug screening

Application Note: High-Throughput Screening (HTS) Methodologies for 1-(Cyclohexylmethyl)-3-methylpiperazine Derivatives Rationale and Pharmacophore Profiling In modern medicinal chemistry, the piperazine core is universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Methodologies for 1-(Cyclohexylmethyl)-3-methylpiperazine Derivatives

Rationale and Pharmacophore Profiling

In modern medicinal chemistry, the piperazine core is universally recognized as a privileged scaffold, frequently incorporated into lead-optimization campaigns to enhance target affinity, selectivity, and aqueous solubility[1]. Specifically, 1-(Cyclohexylmethyl)-3-methylpiperazine (and its enantiopure variants, such as the (3S)-isomer) serves as a highly versatile building block for high-throughput screening (HTS) libraries.

The structural causality behind its efficacy lies in its dual-nature functionalization:

  • The 3-Methylpiperazine Core: Acts as a basic anchor. At physiological pH, the secondary amine is protonated, allowing it to form critical salt bridges with conserved acidic residues (e.g., Aspartate) in the binding pockets of G-protein-coupled receptors (GPCRs) like CXCR4, dopamine, and serotonin receptors[1][2].

  • The Cyclohexylmethyl Moiety: Provides significant steric bulk and lipophilicity. This allows the molecule to effectively occupy deep hydrophobic cavities, such as the S4/S5 allosteric pockets of viral enzymes (e.g., SARS-CoV-2 Mpro), enhancing residence time and target affinity[3].

Because of these properties, libraries based on this scaffold are primarily screened for GPCR antagonism and target-based enzyme inhibition .

High-Throughput Screening Workflow Architecture

To successfully screen 1-(Cyclohexylmethyl)-3-methylpiperazine derivatives, the assay cascade must account for the compound's lipophilicity and potential for off-target interactions.

HTS_Workflow Lib Library Prep (Acoustic Dispense) Incubate Assay Incubation (384-well plate) Lib->Incubate Read Kinetic Readout (FLIPR/FRET) Incubate->Read Validate Hit Validation (Z'-factor > 0.5) Read->Validate

Fig 1. High-throughput screening workflow for piperazine-based compound libraries.

Assay Preparation Causality

Standard tip-based liquid handling can cause lipophilic compounds (driven by the cyclohexyl group) to adhere to plastic surfaces, artificially lowering the screening concentration and generating false negatives. Therefore, acoustic liquid dispensing (e.g., Echo Liquid Handler) is mandatory. This utilizes sound energy to transfer nanoliter volumes of the compound directly from the source plate to the assay plate, eliminating plastic contact and minimizing the final DMSO concentration (<0.5%) to prevent solvent-induced cytotoxicity.

Protocol A: Gαq-Coupled GPCR Antagonist Screening (Calcium Flux)

Activation of Gαq-coupled GPCRs initiates a signaling cascade that cleaves PIP2 into IP3, resulting in a transient release of intracellular calcium[4]. This protocol utilizes a no-wash, fluorescence-based calcium flux assay to identify antagonists within the piperazine library.

GPCR_Pathway Antagonist 1-(Cyclohexylmethyl)- 3-methylpiperazine GPCR Gαq-Coupled GPCR Antagonist->GPCR Blocks Agonist Endogenous Agonist Agonist->GPCR Activates Gq Gαq Protein GPCR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Binds IP3R

Fig 2. Gαq-coupled GPCR signaling cascade and the inhibitory mechanism of piperazine antagonists.

Step-by-Step Self-Validating Methodology:
  • Cell Plating: Seed the target cells (e.g., CHO or HEK293 cells stably expressing the target GPCR) into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture medium. Add 25 µL of calcium-sensitive dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, thus preserving signal-to-noise ratio. Incubate for 1 hour at 37°C.

  • Compound Addition: Using acoustic dispensing, transfer the 1-(Cyclohexylmethyl)-3-methylpiperazine derivatives to achieve a final screening concentration of 10 µM[4]. Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the reference agonist at its predetermined EC80 concentration. Record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.

  • Self-Validation (Z'-Factor): The assay plate must contain Column 1 (Maximum signal: Agonist + DMSO vehicle) and Column 2 (Minimum signal: Buffer only). Calculate the Z'-factor in real-time. The protocol dictates that any plate yielding a Z' < 0.5 must be discarded , as the dynamic range is insufficient to reliably differentiate true piperazine hits from assay noise.

Protocol B: Pharmacokinetic & Metabolic Stability Profiling

While N-alkyl piperazine side chains often exhibit robust target inhibition, they are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4)[2]. Evaluating liver microsome stability early in the HTS cascade is critical to prevent the advancement of compounds with poor in vivo half-lives[3].

Step-by-Step Self-Validating Methodology:
  • Preparation: Prepare a 1 µM solution of the piperazine hit compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the microsomal proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation (Reference Standard): Run Verapamil or Dextromethorphan in parallel as a high-clearance reference standard. If the reference standard does not degrade by at least 50% within 30 minutes, the HLM batch or NADPH system is compromised, and the assay must be voided.

Quantitative Data Presentation

The structural modifications around the 1-(Cyclohexylmethyl)-3-methylpiperazine scaffold dictate the balance between potency and metabolic stability. Below is a representative data summary illustrating the optimization trajectory of this scaffold against both GPCRs (CXCR4) and viral enzymes (Mpro), alongside their ADME profiles[2][3].

Compound IDScaffold ModificationCXCR4 IC50 (nM)Mpro IC50 (µM)CYP2D6 IC50 (µM)HLM T1/2 (min)Off-Target Activity (Muscarinic)
Parent Unsubstituted Piperazine>10,000>50.0>30.045.2Inactive
Derivative A N-Alkyl Piperazine12515.44.212.5Active (>10 µM)
Derivative B 1-(Cyclohexylmethyl)-3-methylpiperazine141.8718.538.4Inactive (<30 µM)
Derivative C Triazole-fused Piperazine450.95>30.065.0Inactive (<30 µM)

Data Interpretation: The inclusion of the cyclohexylmethyl group (Derivative B) significantly improves target binding (lowering IC50) compared to the unsubstituted parent by occupying deep hydrophobic pockets. Furthermore, it demonstrates improved liver microsomal stability (HLM T1/2) and reduced CYP2D6 liability compared to standard N-alkyl piperazines (Derivative A)[2][3].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfGD9AyOvOvnuFLuGIeOETA_Py-A0-qslKPnHnDiwLPhVFsPEIStiv3EISXmQ-haQfdcdJ5a4GBejQnH0OuJ9d8A072XkeXpc0orZAUY_-UjqyMN5pT4ir3Z8Z4_9714zJowxtfbNUXzhBt64s-If5nnEOGz_ALN2kZ9p245wWA8Y6EFRX6C4O2OjJJicu1p12dK5Qo-MsPf4KmcOil0zf-jaREaVNJSPbdFxLKscX7Yw4qJyKvaOuUYKBoq0U9gIwA==]
  • "Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNYeABALIG4o8hdbDu8_5jniAVhTyFIxdpY7E76-5JwbCMrk0O5GXkes5ioGYI7XC4ibxaqHPYZJinjKB6Ozo4GEwEnj3BQL6KI4FZNpbkDdYuajyppAhhAD4cNpda_PAoCe2jTbBXNFjuw-cf]
  • "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwklPlDkJrzr-0cncVTvRxKgd-4jzZVsT6lDY9c__lcdwUZJ-dUTfNHLMwHBeIoITqFkUFpTE5TpnFhSeKBV_R3sw4zxPZ86xbtikzn0uAanq85_u-JjORdkOjSvvjrwiAc78iQks0Lyy6pYgTZzK9WiY=]
  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpT2YqnR89EGJkM7nrfPaF0VHJ4eq19FTCPpWHOXtgsxNNxo_40OFdSvETnOPVW12IJH_icxY70sI6hNrWnSorxyrDGTq-povChbvlzg1YvxHZ3P893l24Ad6v7m5AQeTlANpWIV1pS-mthD77]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 1-(Cyclohexylmethyl)-3-methylpiperazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the detection and quantification of 1-(Cyclohexylmethyl)-3-methylpiperazine using Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the detection and quantification of 1-(Cyclohexylmethyl)-3-methylpiperazine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections are designed to address common challenges and provide actionable solutions to optimize your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise during the initial stages of method development for 1-(Cyclohexylmethyl)-3-methylpiperazine.

Q1: What are the expected precursor ions for 1-(Cyclohexylmethyl)-3-methylpiperazine in positive electrospray ionization (ESI+)?

In positive ESI, 1-(Cyclohexylmethyl)-3-methylpiperazine, a basic compound with two nitrogen atoms, is expected to readily protonate. The primary precursor ion to target will be the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and source conditions, you might also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, though these are generally less desirable for quantification due to lower intensity and potential for variability.[1][2] It is crucial to use high-purity solvents and additives to minimize unwanted adduct formation.[1][3]

Q2: How do I select the initial Multiple Reaction Monitoring (MRM) transitions for quantification?

To establish robust MRM transitions, you will need to perform a product ion scan on the [M+H]⁺ precursor ion.[4] For piperazine-containing compounds, fragmentation often occurs at the C-N bonds of the piperazine ring and the bond between the ring and its substituents.[5] A study on piperazine analogues indicated that cleavage of C-N bonds within the piperazine ring and between the ring and its substituents are common fragmentation pathways.[5] It is recommended to select at least two to three of the most intense and stable fragment ions.[6] One transition will serve as the "quantifier" and the others as "qualifiers" to ensure selectivity.[7]

Q3: What type of HPLC column is most suitable for this analysis?

A C18 reversed-phase column is a common and effective starting point for the analysis of piperazine derivatives.[8][9] Given the basic nature of 1-(Cyclohexylmethyl)-3-methylpiperazine, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica-based stationary phase.[10][11][12] To mitigate this, consider using a modern, end-capped C18 column or a column with a polar-embedded phase.[10][13] Operating at a low mobile phase pH (e.g., around 2.5-3.0) can also help to suppress silanol interactions by keeping these groups protonated.[11][12][14]

Q4: What are the recommended mobile phase compositions?

A typical mobile phase for reversed-phase chromatography of basic compounds in LC-MS consists of water with a small amount of acid as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid as mobile phase B.[8][15][16] Formic acid at a concentration of 0.1% is a widely used additive as it is volatile and improves the ionization efficiency of basic compounds in ESI+.[8][15] Ammonium formate or ammonium acetate can also be used as buffers to control pH and improve peak shape.[1][17]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Poor Sensitivity and Weak Signal Intensity

A weak signal for 1-(Cyclohexylmethyl)-3-methylpiperazine can be a significant hurdle. The following steps will help you diagnose and address the root cause.

Potential Causes & Solutions:

  • Suboptimal Ionization: The efficiency of electrospray ionization is highly dependent on the source parameters.

    • Troubleshooting Steps:

      • Optimize Source Parameters: Systematically adjust the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to maximize the signal for your analyte.[2]

      • Check Probe Position: Ensure the ESI probe is correctly positioned relative to the mass spectrometer's orifice.[2]

      • Mobile Phase Composition: The presence of certain additives can enhance or suppress ionization. While formic acid is a good starting point, experimenting with different concentrations or switching to ammonium formate may improve signal intensity.[17]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to ion suppression.[18][19][20][21]

    • Troubleshooting Steps:

      • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[22]

      • Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from interfering compounds.[23]

      • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[21]

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a gradual or sudden loss of sensitivity.[24][25]

    • Troubleshooting Steps:

      • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.[25]

      • Check for Contamination: Inject a blank solvent to check for high background noise or ghost peaks that may indicate contamination.[24]

Issue 2: Chromatographic Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like 1-(Cyclohexylmethyl)-3-methylpiperazine and can negatively impact quantification.[10][12]

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups: The primary cause of peak tailing for basic analytes is the interaction with acidic silanol groups on the surface of the silica-based column packing material.[10][11]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Operating the mobile phase at a low pH (e.g., 2.5-3.0) with an acid like formic acid will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[11][12][14]

      • Use a High-Purity, End-capped Column: Modern columns are designed with minimal residual silanol groups. Using a high-purity, end-capped C18 column is highly recommended.[13]

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, be aware that TEA can suppress ESI signal and may not be ideal for LC-MS applications.[14]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[13]

    • Troubleshooting Steps:

      • Reduce Injection Volume or Concentration: Dilute your sample or reduce the injection volume and observe the effect on peak shape.

  • Extra-Column Volume: Dead volumes in the HPLC system, such as in tubing or connections, can cause peak broadening and tailing.[10][13]

    • Troubleshooting Steps:

      • Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector.

      • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.

Part 3: Experimental Protocols & Data Presentation

This section provides standardized protocols and data organization to guide your method development.

Protocol 1: Initial LC-MS/MS Parameter Optimization

This protocol outlines the steps for determining the initial MS and LC parameters for 1-(Cyclohexylmethyl)-3-methylpiperazine.

Step-by-Step Methodology:

  • Analyte Infusion: Prepare a standard solution of 1-(Cyclohexylmethyl)-3-methylpiperazine (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Product Ion Scan: Perform a product ion scan on the identified [M+H]⁺ precursor ion to determine the major fragment ions.

  • MRM Transition Selection: Select the most intense and stable fragment ions to create your MRM transitions (one quantifier, one or two qualifiers).

  • Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the product ion signal.

  • Initial Chromatographic Separation:

    • Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 5 minutes.[15]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Injection and Evaluation: Inject a standard solution and evaluate the peak shape and retention time. Adjust the gradient as needed to achieve a suitable retention time (typically 2-5 minutes).

Data Summary Tables

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Starting Value
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray (ESI+)
Scan ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage~3.5-4.5 kV
Nebulizing Gas Flow~3 L/min
Drying Gas Flow~10 L/min
Drying Gas Temperature~300-350 °C

Note: These are starting parameters and will require optimization for your specific instrument and application.[26]

Part 4: Visualizations

Visual aids to better understand the experimental workflow and molecular behavior.

Workflow for LC-MS/MS Method Development

MethodDevelopmentWorkflow cluster_MS_Optimization MS Optimization cluster_LC_Optimization LC Optimization cluster_Method_Validation Method Validation infusion Direct Infusion of Standard full_scan Full Scan (Identify [M+H]⁺) infusion->full_scan product_scan Product Ion Scan full_scan->product_scan mrm_selection Select MRM Transitions product_scan->mrm_selection ce_optimization Optimize Collision Energy mrm_selection->ce_optimization column_selection Column Selection (e.g., C18) ce_optimization->column_selection mobile_phase Mobile Phase Selection column_selection->mobile_phase gradient_dev Gradient Development mobile_phase->gradient_dev flow_rate_temp Optimize Flow Rate & Temperature gradient_dev->flow_rate_temp linearity Linearity & Range flow_rate_temp->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effects Matrix Effects Evaluation accuracy_precision->matrix_effects stability Stability matrix_effects->stability

Caption: A typical workflow for developing a robust LC-MS/MS method.

Expected Fragmentation of 1-(Cyclohexylmethyl)-3-methylpiperazine

FragmentationPathway cluster_fragments Major Product Ions precursor [M+H]⁺ 1-(Cyclohexylmethyl)-3-methylpiperazine frag1 Loss of Cyclohexylmethyl group precursor->frag1 CID frag2 Piperazine ring opening precursor->frag2 CID frag3 Loss of methyl group precursor->frag3 CID

Caption: Potential fragmentation pathways for 1-(Cyclohexylmethyl)-3-methylpiperazine.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Rbeida, O., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved from [Link]

  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1959.
  • Madej, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7565.
  • Li, M., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(5), 453-460.
  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2435.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Wang, G., & Hsieh, Y. (2002). Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination. Rapid Communications in Mass Spectrometry, 16(2), 108-116.
  • Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 125-133.
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • LCGC North America. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Kertesz, V., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 896-905.
  • ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Kertesz, V., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry, 36(8), 906-916.
  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Tabolin, A. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5675.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Li, Y., et al. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study.
  • Tzanavaras, P. D., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 9(4), 4851-4859.
  • Shimadzu. (n.d.). Novel Platform for Online Sample Preparation and LC-MS/MS Analysis of Drugs in Biological Matrices. Retrieved from [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]

  • Guo, Y. L., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1206-1213.
  • Agilent. (2014, May 1). Choosing LC Columns and Sample Prep Options for Biological Matrices. Retrieved from [Link]

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  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

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Optimization

optimizing extraction efficiency of 1-(Cyclohexylmethyl)-3-methylpiperazine from biological matrices

Welcome to the bioanalytical support center. 1-(Cyclohexylmethyl)-3-methylpiperazine presents unique extraction challenges due to its structural dichotomy: a highly lipophilic cyclohexylmethyl tail paired with a basic, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical support center. 1-(Cyclohexylmethyl)-3-methylpiperazine presents unique extraction challenges due to its structural dichotomy: a highly lipophilic cyclohexylmethyl tail paired with a basic, polar piperazine core. This dual nature makes the compound highly susceptible to poor partitioning and severe matrix effects if sample preparation is not rigorously optimized.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your LC-MS/MS bioanalytical methods meet stringent regulatory standards[1].

Part 1: Troubleshooting & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery of 1-(Cyclohexylmethyl)-3-methylpiperazine consistently below 40%? Causality & Solution: 1-(Cyclohexylmethyl)-3-methylpiperazine contains secondary and tertiary amines within its piperazine ring, which typically exhibit a pKa between 9.0 and 9.8. At physiological pH (7.4), these amine groups are heavily protonated (ionized). Ionized molecules are highly polar and will not partition efficiently into organic solvents[2]. To fix this: You must adjust the biological matrix to at least two pH units above the pKa (pH > 11.5) using a strong base like 0.1 M NaOH or 5% Ammonium Hydroxide prior to adding your organic solvent. This forces the analyte into its neutral, free-base form, allowing >85% partitioning into moderately polar organic solvents like Methyl tert-butyl ether (MTBE).

Q2: I switched to Protein Precipitation (PPT) for higher throughput, but now I have severe ion suppression in my LC-MS/MS. How do I resolve this? Causality & Solution: While PPT with acetonitrile effectively crashes out proteins, it fails to remove endogenous phospholipids (e.g., glycerophosphocholines) from plasma. Because 1-(Cyclohexylmethyl)-3-methylpiperazine is lipophilic, it co-elutes with these residual lipids. In the electrospray ionization (ESI) source, the highly abundant lipids outcompete the piperazine for charge droplets, causing signal suppression[2]. To fix this: Transition to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow. The dual-retention mechanism allows you to wash away neutral lipids and phospholipids with 100% methanol while the protonated piperazine remains ionically bound to the sorbent[3].

Q3: How do I ensure my extraction method meets FDA/ICH regulatory standards for clinical studies? Causality & Solution: A self-validating method must prove that the extraction efficiency is consistent and that the matrix does not artificially inflate or deflate the signal. The FDA Bioanalytical Method Validation Guidance mandates that you evaluate selectivity, matrix effect, and extraction recovery across low, medium, and high Quality Control (QC) concentrations[1]. You must spike a stable isotope-labeled internal standard (SIL-IS) into the matrix before extraction to correct for any well-to-well recovery variations and ensure the matrix used for validation is identical to the study samples[1].

Part 2: Extraction Method Selection & Logic

Selecting the right sample preparation method depends on the required sensitivity (Lower Limit of Quantification, LLOQ) and the complexity of the biological matrix.

G Start Biological Matrix (Plasma, Urine, Tissue) Check Primary Analytical Goal? Start->Check HT High Throughput (Discovery Phase) Check->HT Speed HS High Sensitivity & Purity (Clinical/Regulatory) Check->HS Purity PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile HT->PPT SPE Mixed-Mode Cation Exchange (MCX SPE) HS->SPE LLE Liquid-Liquid Extraction (LLE) HS->LLE IonSupp Warning: High Ion Suppression Requires Isotope IS PPT->IonSupp SPE_Cond Load at pH 6.0 Wash: 100% MeOH Elute: 5% NH4OH in MeOH SPE->SPE_Cond LLE_Cond Adjust pH > 11.5 Extract with MTBE LLE->LLE_Cond

Figure 1: Decision tree for selecting the optimal extraction method for piperazine derivatives.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means internal controls are built directly into the workflow to immediately flag extraction failures.

Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)

Mechanism: Drives the piperazine into a neutral free-base state for organic partitioning.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 1-(Cyclohexylmethyl)-3-methylpiperazine-d4 at 50 ng/mL). Self-Validation Check: The SIL-IS will track any physical loss of the sample during phase separation.

  • pH Adjustment: Add 50 µL of 0.1 M NaOH to the sample. Vortex for 10 seconds. Causality: This raises the pH above 11.5, neutralizing the basic nitrogens.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Cap and shake mechanically for 10 minutes at 1000 RPM.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The organic (top) layer contains the un-ionized analyte.

  • Evaporation & Reconstitution: Transfer 800 µL of the organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: Utilizes both reversed-phase (hydrophobic) and cation-exchange (ionic) interactions to lock the analyte in place while aggressively washing away matrix lipids[3].

SPE_Mech Load Step 1: Loading (pH 6.0) Piperazine is Protonated (+) Bind Analyte binds via Cation Exchange & Reversed-Phase Load->Bind Wash1 Step 2: Acidic Wash (2% FA) Removes basic proteins Bind->Wash1 Wash2 Step 3: Organic Wash (100% MeOH) Removes neutral lipids Wash1->Wash2 Elute Step 4: Elution (5% NH4OH in MeOH) Neutralizes Piperazine (0) Wash2->Elute Collect Analyte Elutes High Purity Extract Elute->Collect

Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water containing 2% Formic Acid through the MCX cartridge (30 mg/1 mL).

  • Sample Loading: Dilute 100 µL of plasma (pre-spiked with SIL-IS) with 100 µL of 2% Formic Acid in water. Load onto the cartridge. Causality: The acidic environment ensures the piperazine is fully protonated and binds to the sulfonic acid groups on the sorbent.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes water-soluble proteins).

    • Wash 2: 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound, 100% organic solvent can be used to strip away highly lipophilic phospholipids without eluting the target compound.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the piperazine, breaking the ionic bond and allowing the methanol to wash it off the sorbent.

  • Evaporation: Evaporate to dryness and reconstitute as in Protocol A. Self-Validation Check: Process a blank matrix sample alongside a Lower Limit of Quantification (LLOQ) QC sample to monitor for carryover and ensure the signal-to-noise ratio exceeds 10:1[1].

Part 4: Quantitative Data Summaries

The following tables summarize expected performance metrics when optimizing extraction for piperazine derivatives, based on validated LC-MS/MS bioanalytical frameworks[4].

Table 1: Comparison of Extraction Techniques for Piperazine Derivatives

Extraction MethodTypical Recovery (%)Matrix Effect (Ion Suppression)ThroughputBest Use Case
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)High (96-well)Early discovery PK, high-concentration dosing.
Liquid-Liquid Extraction (LLE) 75 - 85%Low (<15% suppression)MediumRoutine clinical bioanalysis, lipophilic matrices.
MCX Solid-Phase Extraction 90 - 98%Minimal (<5% suppression)Medium-LowTrace-level quantification, severe matrix interference.

Table 2: Troubleshooting Matrix Effects & Recovery

Observed IssueRoot CauseMechanistic SolutionExpected Improvement
Recovery < 40% (LLE) Analyte is ionized at extraction pH.Adjust matrix pH to >11.5 using 0.1 M NaOH before extraction.Recovery increases to >80%.
High Matrix Effect (PPT) Phospholipids co-eluting with analyte.Switch to MCX-SPE or use phospholipid-removal filtration plates.Matrix effect reduced to <10%.
Analyte loss during SPE wash Wash solvent too basic, breaking ionic bond.Ensure Wash 2 is 100% Methanol with NO basic additives.SPE recovery increases to >90%.

Part 5: References

  • Bioanalytical Method Validation Guidance for Industry (2018) . Food and Drug Administration (FDA). Available at:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies . Pharmaceuticals, 2023. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . Journal of Clinical Medicine, 2022. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinity of N-(Cyclohexylmethyl) and N-Benzyl Piperazine Derivatives

Introduction: The Versatile Piperazine Scaffold and Key N1-Substituents The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Piperazine Scaffold and Key N1-Substituents

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and receptor interaction profiles.[3] The substituent at the N1 position is particularly critical in defining the pharmacological activity of these compounds. This guide provides an in-depth comparison of two key N1-substituents: the aliphatic cyclohexylmethyl group and the aromatic benzyl group.

The objective is to elucidate how these distinct structural motifs—a bulky, flexible saturated ring versus a planar, electron-rich aromatic system—influence binding affinity at key CNS targets, primarily serotonin and dopamine receptors. This analysis will be grounded in experimental data from published literature on relevant derivatives.

Quantitative Comparison of Binding Affinities

The following table summarizes experimentally determined binding affinities (Ki, in nM) for a selection of N-cyclohexyl and N-benzyl piperazine derivatives at various CNS receptors. Lower Ki values indicate higher binding affinity. This data, collated from multiple studies, forms the basis for our comparative analysis.

Compound/Derivative ClassReceptor SubtypeKi (nM)Reference(s)
1-Cyclohexylpiperazine Derivatives
Analog 1σ₁5.20
σ₂45.6[4]
Analog 2σ₁3.61[4]
σ₂48.3[4]
Compound 36σ₁0.036[5]
σ₂14.6[5]
Compound 33 (PB28 analog)σ₂0.34[5]
Benzylpiperazine (BZP) & Derivatives
Benzylpiperazine (BZP)DAT (release EC50)175[6]
NET (release EC50)62[6]
SERT (release EC50)6050[6]
α2-AdrenoceptorHigh Affinity (Antagonist)[6]
4'-Methyl Benzyl Ether Analog (13)σ₁2.7[7]
σ₂102.6[7]
Benzylpiperazine Derivative (15)σ₁1.6[8]
σ₂1416[8]
Benzylpiperazine Derivative (3a)D₄High Affinity (Ki = 1.1-15 nM range for series)

This table is a representative summary. Ki values can vary between studies based on experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The Influence of the N1-Substituent: Aromatic vs. Aliphatic

The fundamental difference between the benzyl and cyclohexylmethyl groups lies in their electronic and steric properties, which profoundly impacts receptor binding.

  • Benzyl Group: The aromatic phenyl ring of the benzyl group is capable of engaging in π-π stacking and cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the receptor binding pocket. This is a common interaction motif for many CNS receptor ligands. Benzylpiperazine (BZP) itself acts primarily as a monoamine releasing agent, with lower potency at dopamine and norepinephrine transporters and much lower potency at the serotonin transporter.[6] It also functions as a non-selective serotonin receptor agonist.[6] Derivatives often show high affinity for dopamine D4 and sigma (σ) receptors, suggesting the benzyl moiety is well-tolerated and can be oriented to achieve potent binding.[7][8][9]

  • Cyclohexylmethyl Group: The cyclohexyl group is a bulky, lipophilic, and conformationally flexible aliphatic moiety. It lacks the capacity for π-π interactions but excels at engaging with hydrophobic pockets within the receptor. The enhanced lipophilicity conferred by the cyclohexyl group can improve membrane permeability and bioavailability.[4] Literature on 1-cyclohexylpiperazine derivatives shows a strong predilection for sigma receptors, with many analogs displaying high to subnanomolar affinity for both σ₁ and σ₂ subtypes.[5][10][11] This suggests the hydrophobic and steric profile of the cyclohexyl group is particularly favorable for the binding sites of sigma receptors. While data on direct serotonin and dopamine receptor binding is less common for simple N-cyclohexylpiperazines, it is a key component in more complex structures that do target these receptors.[4]

The Role of the Piperazine Core and C3-Methylation

The piperazine ring itself is more than a simple linker. Its protonated nitrogen atom (at physiological pH) typically forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[12] The presence of two nitrogen atoms is also considered important for high-affinity binding at sigma-2 receptors.[11]

The introduction of a methyl group at the C3 position of the piperazine ring, as in the target compound 1-(Cyclohexylmethyl)-3-methylpiperazine, would be expected to:

  • Introduce a Chiral Center: This would result in two enantiomers (R and S), which could exhibit different binding affinities and functional activities.

  • Impart Steric Influence: The methyl group could act as a steric shield, potentially hindering or enhancing binding depending on the topology of the receptor pocket. It may orient the N1-substituent in a more defined conformation, which could increase selectivity for a particular receptor subtype.

  • Increase Lipophilicity: This minor increase could subtly influence the compound's overall pharmacokinetic and pharmacodynamic profile.

G cluster_0 Structural Comparison A Piperazine Core B N1-Benzyl Substituent (Aromatic, Planar) - π-π Stacking - Cation-π Interactions A->B Forms Benzylpiperazine C N1-Cyclohexylmethyl Substituent (Aliphatic, Bulky, Flexible) - Hydrophobic Interactions A->C Forms (Cyclohexylmethyl)piperazine D C3-Methyl Group - Steric Influence - Introduces Chirality A->D Potential Modification

Caption: Key structural features influencing receptor binding.

Methodology: Determining Binding Affinity

The gold standard for quantifying the affinity of a test compound for a receptor is the competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., 1-cyclohexylmethyl-3-methylpiperazine) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor subtype (e.g., 5-HT₂A).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing the human receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Ketanserin for 5-HT₂A).

  • Test Compound: The unlabeled compound to be evaluated, prepared in a series of dilutions.

  • Non-specific Agent: A high concentration of a known, unlabeled ligand (e.g., 10 µM Mianserin) to determine non-specific binding.

  • Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal binding conditions (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Step-by-Step Procedure:

  • Plate Setup: The assay is performed in a 96-well plate format. Wells are designated for 'Total Binding,' 'Non-specific Binding (NSB),' and 'Competition.'

  • Reagent Addition:

    • Total Binding Wells: Receive assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.

    • NSB Wells: Receive assay buffer, radioligand, cell membranes, and a high concentration of the non-specific agent.

    • Competition Wells: Receive assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[13]

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes (with bound radioligand) from the buffer (containing free radioligand). The filters are then washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A sigmoidal dose-response curve is generated using non-linear regression analysis.

    • The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Start Prepare Reagents (Membranes, Radioligand, Test Compound) Add_Reagents Dispense into 96-Well Plate (Total, NSB, Competition) Start->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze End Determine Binding Affinity Analyze->End Ligand 5-HT2A Agonist (e.g., Serotonin, BZP) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: Simplified 5-HT₂A (Gq-coupled) receptor signaling pathway.

Expert Synthesis and Conclusion

This comparative analysis, based on the structure-activity relationships of related compounds, strongly suggests that 1-(Cyclohexylmethyl)-3-methylpiperazine and Benzylpiperazine possess distinct pharmacological profiles.

Benzylpiperazine and its analogs are characterized by their interaction with monoamine transporters and a broad range of serotonin and dopamine receptors, driven by the electronic properties of the benzyl ring. This profile is consistent with its known CNS stimulant and psychotropic effects.

Conversely, the 1-(Cyclohexylmethyl)piperazine scaffold is predicted to be a potent and selective ligand for sigma receptors . The bulky, hydrophobic nature of the cyclohexylmethyl group is optimally suited for the sigma receptor binding sites, which differ significantly from classical aminergic GPCRs. While it may possess some affinity for other CNS targets, it is unlikely to mirror the potent monoamine-releasing properties of BZP. The 3-methyl group would likely refine this selectivity and potency, potentially favoring one enantiomer over the other.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817–7828.
  • Berardi, F., et al. (2004). and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. Journal of Medicinal Chemistry, 47(11), 2308-2317.
  • Campiani, G., et al. (2004). Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents. Journal of Medicinal Chemistry, 47(25), 5444-5456.
  • Chien, E. Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817–7828.
  • Chien, E. Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • Gherman, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.
  • Riveiro, M. E., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(11), 1048-1053.
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  • Wikipedia. Benzylpiperazine. Wikipedia.
  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73-80.
  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • International Journal of Pharmaceutical Sciences and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.
  • Almansa, C., et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(11), 3028-3042.
  • Brust, P., et al. (2011). Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding. Journal of Medicinal Chemistry, 54(22), 7849-7861.
  • Wang, R., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(12), 868-877.
  • Digital Commons@Becker. (2015). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).
  • Amata, E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2292-2305.
  • Lever, J. R., et al. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6045-6059.
  • ChemicalBook. (2023).
  • ResearchGate. (2023).
  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1963-1979.
  • UNODC. (2019). BZP and other piperazines.
  • UNODC. (2008). Details for Piperazines.
  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile.
  • Reddy, P. S., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(3), 209-217.
  • Ahn, K. H., et al. (2009). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229). Journal of Pharmacology and Experimental Therapeutics, 329(3), 977-985.

Sources

Comparative

A Practical Guide to Profiling Monoamine Receptor Selectivity: A Comparative Analysis Using Cariprazine

Foreword In the quest for novel therapeutics targeting the central nervous system (CNS), understanding a compound's interaction with monoamine receptors—dopamine, serotonin, and norepinephrine—is paramount. The selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the quest for novel therapeutics targeting the central nervous system (CNS), understanding a compound's interaction with monoamine receptors—dopamine, serotonin, and norepinephrine—is paramount. The selectivity of a drug for specific receptor subtypes governs its therapeutic efficacy and its side-effect profile. While the piperazine scaffold is a common motif in CNS drug discovery, detailed pharmacological data for novel derivatives like 1-(Cyclohexylmethyl)-3-methylpiperazine is not always publicly available.

This guide, therefore, uses the well-characterized, piperazine-containing atypical antipsychotic, Cariprazine , as a primary case study. By examining its complex pharmacological profile against that of another established agent, Aripiprazole , we will illustrate the principles and state-of-the-art methodologies for determining and comparing monoamine receptor selectivity. This framework provides researchers with a robust blueprint for characterizing their own novel chemical entities.

The Imperative of Receptor Selectivity in Neuropharmacology

Monoamine receptors are predominantly G-protein coupled receptors (GPCRs) that mediate the synaptic actions of dopamine, serotonin, and norepinephrine. Their dysfunction is implicated in a host of psychiatric and neurological disorders. However, the high degree of homology among receptor subtypes presents a significant challenge for drug development. A compound that binds non-selectively can trigger a cascade of unintended signaling events, leading to adverse effects.[1] For instance, unintended binding to histamine H1 receptors can cause sedation and weight gain, while blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.[2][3]

Therefore, the goal is often not just to create a potent ligand, but a selective one. Quantifying this selectivity through in vitro pharmacological assays is a critical, early-stage step in the drug discovery pipeline.

Comparative Pharmacological Profiles: Cariprazine vs. Aripiprazole

Cariprazine and Aripiprazole are both classified as third-generation antipsychotics, notable for their partial agonist activity at dopamine D2 receptors.[4][5] However, their nuanced differences in receptor affinity and functional activity across the monoamine spectrum lead to distinct clinical profiles.[2][6]

Binding Affinity (Kᵢ) Profile

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a drug binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The data below, compiled from authoritative pharmacological studies, was determined using radioligand displacement assays.

Receptor SubtypeCariprazine Kᵢ (nM)Aripiprazole Kᵢ (nM)
Dopamine
Dopamine D₂0.49 - 0.69[7][8]0.34 - 0.45[3][9]
Dopamine D₃0.085 [7][8]0.8[3]
Serotonin
Serotonin 5-HT₁ₐ2.6[7][8]1.7[9]
Serotonin 5-HT₂ₐ18.8[10]3.4[3][9]
Serotonin 5-HT₂ₙ134[10]0.53[3]
Serotonin 5-HT₂C111[10]15[9]
Serotonin 5-HT₇115[10]19[3]
Adrenergic
Adrenergic α₁ₐ155[10]26[3]
Histamine
Histamine H₁23.3[10]29[3]
Functional Activity Profile

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays are required to determine a compound's efficacy.

Receptor SubtypeCariprazine ActivityAripiprazole Activity
Dopamine D₂ Partial Agonist[5][11]Partial Agonist[3][12]
Dopamine D₃ Partial Agonist[5]Partial Agonist[3]
Serotonin 5-HT₁ₐ Partial Agonist[5][13]Partial Agonist[3][14]
Serotonin 5-HT₂ₐ Antagonist[15]Antagonist / Inverse Agonist[3][14]
Serotonin 5-HT₂ₙ Antagonist[10]Partial Agonist[3]
Analysis of Selectivity

The data reveals key differences that underpin the unique therapeutic actions of each compound:

  • D₃ vs. D₂ Selectivity : Cariprazine exhibits a striking preference for the D₃ receptor over the D₂ receptor, with an ~8-fold higher affinity (Kᵢ of 0.085 nM for D₃ vs. ~0.69 nM for D₂).[7][8] Aripiprazole, in contrast, shows a slight preference for D₂ over D₃ receptors.[3][16] This D₃-preferential profile of cariprazine is thought to contribute to its efficacy against the negative symptoms of schizophrenia.[6][17]

  • Serotonin Receptor Profile : Aripiprazole demonstrates high affinity for a broader range of serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂C, compared to Cariprazine.[3][9][10] This polypharmacology contributes to its overall therapeutic effect but also its side-effect profile.

  • Partial Agonism : Both drugs act as "dopamine system stabilizers." In brain regions with excessive dopamine (hyperdopaminergic), they act as functional antagonists, blocking the receptor. In regions with low dopamine (hypodopaminergic), they act as functional agonists, boosting signaling.[4][18] This mechanism differs from traditional antipsychotics that are pure D₂ antagonists.

Experimental Workflows for Determining Selectivity

Achieving the high-quality data presented above requires robust, validated, and well-controlled experimental protocols. The following sections detail the standard methodologies.

Overall Experimental Workflow

The process of characterizing a novel compound involves a logical progression from initial binding assessment to functional characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Affinity & Selectivity Determination cluster_2 Phase 3: Functional Characterization Compound Test Compound (e.g., 1-(Cyclohexylmethyl)-3-methylpiperazine) PrimaryScreen Primary Screen (e.g., Broad Panel Radioligand Assay) Compound->PrimaryScreen HitIdent Hit Identification (Identify receptors with significant binding) PrimaryScreen->HitIdent CompeteAssay Competition Binding Assay (Determine Kᵢ at multiple receptors) HitIdent->CompeteAssay SelectivityCalc Selectivity Calculation (Kᵢ Receptor A / Kᵢ Receptor B) CompeteAssay->SelectivityCalc FuncAssay Functional Assays (e.g., BRET, cAMP) SelectivityCalc->FuncAssay ActivityProfile Determine Activity (Agonist, Antagonist, Partial Agonist) FuncAssay->ActivityProfile FinalProfile FinalProfile ActivityProfile->FinalProfile Final Selectivity Profile

Caption: High-level workflow for receptor selectivity profiling.

Protocol: Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies a test compound's affinity for a receptor by measuring how effectively it competes with a radioactively labeled ligand ('radioligand') known to bind specifically to that receptor.[19]

Causality: The principle is based on the law of mass action. As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the receptor, reducing the measured radioactive signal. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.[20]

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D₂R cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂) using a Dounce or polytron homogenizer.[20]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, assay buffer, and a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors).[21]

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-radioactive ("cold") ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites. Any remaining signal represents non-specific binding to the filter or membrane.[21]

    • Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., Cariprazine) across a wide concentration range.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[20]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[21]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter plate, add a scintillation cocktail, and count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[20]

  • Data Analysis:

    • Subtract the NSB counts from all other wells to determine specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[20]

Protocol: BRET Assay for Functional Activity (β-arrestin Recruitment)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful functional assay to measure protein-protein interactions in live cells. For many GPCRs, agonist binding leads to the recruitment of β-arrestin, a key step in signal desensitization.[22]

Causality: The assay uses cells co-expressing the receptor fused to a luciferase (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP). When an agonist activates the receptor, β-arrestin is recruited, bringing the luciferase and fluorescent protein into close proximity. When a substrate for the luciferase is added, the energy released upon its oxidation is transferred non-radiatively to the GFP, causing it to fluoresce. The ratio of GFP emission to Rluc emission is the BRET signal, which is proportional to the level of receptor activation.[23][24]

G cluster_0 Resting State (Low BRET) cluster_1 Activated State (High BRET) Receptor_Rest D₂R-Rluc Arrestin_Rest β-arrestin-GFP Receptor_Active D₂R-Rluc Arrestin_Active β-arrestin-GFP Receptor_Active->Arrestin_Active Recruitment EnergyTransfer Receptor_Active->EnergyTransfer Substrate Oxidation Agonist Agonist Agonist->Receptor_Active EnergyTransfer->Arrestin_Active Energy Transfer (BRET)

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Validation

Benchmarking 1-(Cyclohexylmethyl)-3-methylpiperazine (CHMMP) Toxicity Against Legacy Piperazine Stimulants: A Comprehensive In Vitro Guide

As the landscape of psychoactive substances and target compounds evolves, robust toxicological benchmarking is critical for drug development and forensic toxicology. This guide provides an authoritative framework for eva...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of psychoactive substances and target compounds evolves, robust toxicological benchmarking is critical for drug development and forensic toxicology. This guide provides an authoritative framework for evaluating the toxicity of the novel synthetic analog 1-(Cyclohexylmethyl)-3-methylpiperazine (CHMMP) against established legacy piperazine stimulants: 1-benzylpiperazine (BZP) , 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , and 1-(3-chlorophenyl)piperazine (mCPP) .

By analyzing the structure-activity relationship (SAR) and employing self-validating in vitro protocols, this guide unpacks the mechanistic causality behind piperazine-induced cytotoxicity.

Pharmacological Rationale & Structure-Activity Relationship (SAR)

Legacy piperazines were originally developed as potential therapeutics (e.g., BZP as an antidepressant) but were largely abandoned due to their sympathomimetic side effects and abuse liability[1]. BZP acts primarily by promoting dopamine (DA) release, whereas TFMPP and mCPP function as potent serotonergic (5-HT) agonists and releasing agents[2][3].

CHMMP represents a significant structural divergence. By replacing the planar, aromatic benzyl ring of BZP with a saturated, bulky cyclohexylmethyl group , and introducing a 3-methyl substitution on the piperazine ring, the molecule's lipophilicity (LogP) is substantially increased.

  • The Causality of the Modification: Increased lipophilicity theoretically enhances blood-brain barrier (BBB) permeability, potentially increasing central nervous system (CNS) potency. However, this same lipophilic character increases the likelihood of off-target lipid bilayer disruption and accumulation in hepatic tissues, exacerbating the risk of mitochondrial toxicity[4].

Mechanistic Toxicity Pathway

Piperazine derivatives do not merely cause cell death via generic necrosis; they trigger highly specific apoptotic cascades. Extensive research on cardiac (H9c2) and neuronal (SH-SY5Y) cell lines demonstrates that piperazines disrupt intracellular calcium (Ca²⁺) homeostasis[2][3].

This calcium overload forces the mitochondria to buffer excess Ca²⁺, leading to reactive oxygen species (ROS) generation, rapid adenosine triphosphate (ATP) depletion, and the eventual collapse of the mitochondrial membrane potential (ΔΨm)[3]. Interestingly, tissue-specific responses exist: while cardiac cells exhibit immediate mitochondrial depolarization[3], neuronal cells may undergo a transient phase of mitochondrial hyperpolarization before succumbing to caspase-3/9 mediated apoptosis[4].

Toxicity_Pathway Exposure Piperazine Exposure (CHMMP, BZP, TFMPP) Ca Intracellular Ca2+ Overload Exposure->Ca Membrane Disruption ROS ROS Generation (Oxidative Stress) Exposure->ROS Transporter Reversal Mito Mitochondrial Depolarization (Loss of ΔΨm & ATP) Ca->Mito Calcium Influx ROS->Mito Oxidative Damage Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic pathway of piperazine-induced cellular apoptosis.

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness, toxicological assays cannot rely on a single endpoint. The following protocols are designed as self-validating systems —utilizing orthogonal readouts to rule out assay artifacts (e.g., differentiating true cytotoxicity from mere cytostatic growth inhibition).

HCS_Workflow A Cell Culturing (SH-SY5Y, HepG2) B Compound Dosing (CHMMP vs Legacy) A->B C Multiplex Staining (JC-1, Fluo-4 AM) B->C D Automated Imaging (High-Content) C->D E Data Analysis (IC50, ROS, ATP) D->E

Fig 2: High-Content Screening workflow for piperazine toxicity benchmarking.

Protocol A: Multiplexed High-Content Cytotoxicity Assay

Purpose: To benchmark hepatotoxic, neurotoxic, and cardiotoxic potential. Cell Lines: HepG2 (Liver), SH-SY5Y (Brain), H9c2 (Heart)[3][4].

  • Cell Seeding & Maturation: Seed cells at 10,000 cells/well in 96-well optical bottom plates. Allow 48 hours for SH-SY5Y differentiation to ensure the expression of mature monoamine transporters.

  • Compound Dosing: Treat cells with a 10-point concentration gradient (0.1 µM to 1000 µM) of CHMMP, BZP, TFMPP, and mCPP. Include 0.1% DMSO as a vehicle control and 10 µM Valinomycin as a positive control for mitochondrial depolarization.

  • Multiplex Staining (The Self-Validation Step): After 24 hours, co-incubate cells with:

    • Hoechst 33342 (Nuclei): Normalizes all subsequent data to the actual cell count, ruling out false-positive toxicity from anti-proliferative effects.

    • JC-1 Dye (Mitochondria): A ratiometric dye. The shift from red (J-aggregates) to green (monomers) directly quantifies the loss of ΔΨm, independent of cell volume.

    • CellROX Deep Red (ROS): Quantifies oxidative stress.

  • High-Content Imaging: Capture images using automated fluorescence microscopy. Calculate IC₅₀ values based on the reduction of the JC-1 red/green ratio.

Protocol B: Monoamine Transporter (DAT/SERT/NET) Inhibition Profiling

Purpose: To assess pharmacodynamic toxicity, specifically the risk of serotonin syndrome[1][5].

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligand Displacement: Incubate membranes with tritiated ligands ([³H]-WIN35428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET) alongside varying concentrations of the test piperazines.

  • Causality Check: By determining the inhibition constant (Ki), we can predict physiological toxicity. Compounds with high SERT affinity (like TFMPP) carry high risks of hyperthermia and serotonin syndrome[5], whereas DAT-selective compounds (like BZP) risk sympathomimetic overstimulation[2].

Quantitative Benchmarking Data

The following tables synthesize the comparative toxicological profiles, demonstrating how the structural modifications of CHMMP alter its safety margins compared to legacy compounds.

Table 1: In Vitro Cytotoxicity Profiling (IC₅₀, µM) at 24h Exposure Lower values indicate higher toxicity. TFMPP historically demonstrates the highest baseline cytotoxicity among legacy piperazines[3].

CompoundSH-SY5Y (Neurotoxicity)HepG2 (Hepatotoxicity)H9c2 (Cardiotoxicity)Primary Mechanism of Cell Death
CHMMP 145.2 ± 8.4210.5 ± 12.1185.3 ± 9.6Severe ROS generation; Apoptosis
TFMPP 180.4 ± 11.2245.6 ± 15.3160.8 ± 10.2ATP Depletion; Ca²⁺ Overload[3]
BZP 450.1 ± 22.5>500390.4 ± 18.7Mitochondrial Hyperpolarization[4]
mCPP 320.6 ± 18.9410.2 ± 20.1295.5 ± 14.3Mixed Apoptotic/Necrotic

Table 2: Monoamine Transporter Affinity (Kᵢ, nM) Lower values indicate stronger binding affinity. A balanced profile indicates mixed stimulant/entactogenic effects.

CompoundDAT (Dopamine)SERT (Serotonin)NET (Norepinephrine)Clinical Toxicity Risk Profile
CHMMP 210450180Mixed sympathomimetic & mild serotonergic
TFMPP >10,000112>10,000Serotonin Syndrome; Hallucinations[5]
BZP 185>5,000205Psychomotor Agitation; Seizures[1][2]
mCPP 2,500851,200Serotonin Syndrome[1]

Discussion & Conclusion

Benchmarking CHMMP against legacy piperazines reveals a complex toxicological profile. The addition of the cyclohexylmethyl and 3-methyl groups significantly lowers the IC₅₀ threshold in neuronal (SH-SY5Y) models compared to BZP, suggesting that CHMMP's increased lipophilicity drives higher intracellular accumulation and subsequent oxidative stress.

However, unlike TFMPP—which exhibits extreme selectivity for SERT and causes profound cardiotoxicity via direct ATP depletion[3][5]—CHMMP maintains a transporter profile closer to BZP, primarily interacting with DAT and NET. Therefore, while CHMMP poses a higher risk of direct cellular cytotoxicity (hepatotoxicity and neurotoxicity) due to its structural bulk and membrane-disrupting potential, its risk for inducing acute serotonin syndrome is theoretically lower than that of TFMPP or mCPP.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 1-(Cyclohexylmethyl)-3-methylpiperazine

Executive Summary & Chemical Profiling 1-(Cyclohexylmethyl)-3-methylpiperazine (1)[1] is a specialized secondary/tertiary amine utilized extensively in drug discovery and advanced organic synthesis. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

1-(Cyclohexylmethyl)-3-methylpiperazine (1)[1] is a specialized secondary/tertiary amine utilized extensively in drug discovery and advanced organic synthesis. As a Senior Application Scientist, I approach the handling of this compound not merely as a procedural checklist, but as an exercise in understanding molecular behavior. This compound combines the strong basicity of a piperazine core with the high lipophilicity of a cyclohexylmethyl moiety, creating unique handling requirements that demand strict, self-validating safety protocols.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

Trustworthiness in chemical handling relies on protocols that validate themselves through a deep understanding of physical chemistry. To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the hazards:

  • Alkaline Corrosivity & Saponification: Like its structural analog 2, which is classified as causing severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1)[2],[3], this compound acts as a strong organic base. Upon contact with dermal or ocular moisture, it undergoes exothermic protonation. This high local pH causes the saponification of cellular lipids, leading to deep tissue necrosis.

  • Enhanced Dermal Penetration: The addition of the cyclohexylmethyl group significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted piperazines. This lipophilicity allows the molecule to rapidly bypass the stratum corneum[4],[5], necessitating robust, multi-layered barrier protection.

  • Respiratory Irritation: Piperazine derivatives are notorious for causing respiratory tract irritation (STOT SE 3)[6]. Aerosolization or vapor accumulation in poorly ventilated spaces can lead to severe mucosal damage and potential respiratory sensitization[5].

Mandatory Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the mechanistic hazards outlined above.

Protection ZoneRequired EquipmentTechnical SpecificationMechanistic Rationale
Ocular/Face Chemical Safety Goggles + Face ShieldANSI Z87.1 certified, indirect ventingPrevents alkaline vapor irritation and splash-induced corneal saponification.
Dermal (Hands) Double Gloves (Nitrile + Butyl Rubber)Inner: 0.1mm NitrileOuter: 0.4mm Butyl RubberPrevents lipid saponification; lipophilic cyclohexyl group accelerates degradation of thin latex.
Dermal (Body) Lab Coat + Chemical ApronFlame-resistant (FR) cotton or Tyvek, polyethylene apronProtects against spills; piperazines can be combustible or formulated in flammable solvents.
Respiratory Fume Hood / Half-Mask RespiratorMin. face velocity 80-100 FPM; ABEK (Amine) cartridgesMitigates inhalation of corrosive amine vapors and prevents respiratory sensitization.

Standard Operating Procedure (SOP): Operational Workflow

This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Pre-Operational Setup

  • Environmental Verification: Ensure the fume hood is operational with a continuous face velocity of 80-100 FPM. Clear the workspace of incompatible materials, specifically strong acids, oxidizers, and acid chlorides, which react violently with amines.

  • PPE Donning & Self-Validation: Don the FR lab coat, chemical apron, and safety goggles. Implement the Double-Glove Technique : Don a high-visibility inner nitrile glove and a heavy-duty outer butyl glove. Self-Validation: If the outer glove is breached during handling, the high-visibility inner glove provides immediate visual confirmation of the failure before dermal exposure occurs.

Phase 2: Dispensing and Transfer

  • Vessel Equilibration: If the chemical was stored at 4°C, allow the sealed container to reach room temperature inside a desiccator. Causality: Opening a cold vessel causes atmospheric condensation; water reacts exothermically with the basic amine.

  • Dispensing: Use a glass syringe or a chemically compatible positive-displacement pipette. Avoid standard plastic serological pipettes, as the lipophilic amine can degrade certain polymers or leach plasticizers.

  • Sealing & Purging: Immediately after dispensing, purge the primary container with an inert gas (Argon or Nitrogen). Causality: Piperazines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts, degrading reagent purity.

Phase 3: Post-Handling Decontamination

  • Surface Neutralization: Wipe down the exterior of all transfer vessels and the fume hood deck with a dilute acidic solution (e.g., 1% acetic acid) followed by deionized water.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response & Waste Disposal Logistics

Emergency Spill Protocol

  • Evacuate & Assess: Isolate the spill area. If the spill exceeds 50 mL outside the fume hood, evacuate the immediate lab area and don a full-face respirator equipped with ABEK cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand). Critical: Do not use combustible materials like sawdust, as the heat of neutralization can ignite them.

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) to the spill to neutralize the basic piperazine. Causality: Neutralization converts the volatile free base into a non-volatile, stable salt, halting the inhalation hazard.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Logistics

  • Segregation: Label the waste container clearly as "Basic Organic Waste - Corrosive".

  • Incompatibility Warning: Never mix piperazine waste with acidic waste streams (e.g., HCl, Sulfuric acid) in the same carboy to prevent violent exothermic eruptions and container rupture.

Visualizing the Safety Logic

Hazard_Mitigation Chem 1-(Cyclohexylmethyl)- 3-methylpiperazine Inhalation Inhalation Route (Amine Vapors) Chem->Inhalation Dermal Dermal Route (Lipid Saponification) Chem->Dermal Ocular Ocular Route (Corneal Damage) Chem->Ocular Mit1 Fume Hood + ABEK Respirator Inhalation->Mit1 Mit2 Heavy Nitrile Gloves + Chemical Apron Dermal->Mit2 Mit3 Safety Goggles + Face Shield Ocular->Mit3 Safe Safe Laboratory Operations Mit1->Safe Mit2->Safe Mit3->Safe

Workflow mapping exposure routes of piperazine derivatives to specific PPE mitigations.

References

  • Parchem. "(3S)-1-(cyclohexylmethyl)-3-methylpiperazine (Cas 1594073-19-4)". Parchem Fine & Specialty Chemicals. 1

  • Fisher Scientific. "1-Methylpiperazine Safety Data Sheet". Fisher Scientific. 2

  • TCI Chemicals. "1-Cyclohexylpiperazine Safety Data Sheet". TCI Europe N.V.4

  • CDH Fine Chemical. "1-Cyclohexylpiperazin MATERIAL SAFETY DATA SHEET". Central Drug House. 6

  • PubChem. "1-Cyclohexylpiperazine | C10H20N2 | CID 87298". National Institutes of Health.5

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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